2-Bromo-4,6-difluorophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4,6-difluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2O/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRZYJATKMBSJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371252 | |
| Record name | 2-Bromo-4,6-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98130-56-4 | |
| Record name | 2-Bromo-4,6-difluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98130-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4,6-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-4,6-difluorophenol from 2,4-Difluorophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-4,6-difluorophenol, a key intermediate in the pharmaceutical and agrochemical industries. The primary synthetic route detailed is the regioselective bromination of 2,4-difluorophenol. This document outlines the reaction mechanism, provides a detailed experimental protocol based on analogous and established procedures, and presents relevant physicochemical data. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the successful laboratory-scale synthesis and application of this versatile building block.
Introduction
This compound is a valuable fluorinated aromatic compound widely utilized as a precursor in the synthesis of a variety of biologically active molecules.[1] Its unique substitution pattern, featuring a reactive bromine atom and two fluorine atoms on a phenolic ring, allows for diverse chemical modifications, making it an attractive starting material for the development of novel pharmaceuticals and agrochemicals. The fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final products.[2]
This guide focuses on the direct electrophilic bromination of 2,4-difluorophenol, a common and efficient method for the preparation of this compound.
Reaction Pathway and Mechanism
The synthesis of this compound from 2,4-difluorophenol proceeds via an electrophilic aromatic substitution reaction. The hydroxyl group (-OH) of the phenol is a strong activating group and an ortho, para-director. Since the para position is already substituted with a fluorine atom, the incoming electrophile (bromonium ion, Br⁺) is directed to the available ortho positions (C2 and C6).
The fluorine atom at the C2 position exerts a deactivating inductive effect, making the C6 position more susceptible to electrophilic attack. Consequently, the bromination of 2,4-difluorophenol is highly regioselective, yielding this compound as the major product.
Physicochemical Data
A summary of the key physicochemical properties of the starting material and the final product is presented in the table below.
| Property | 2,4-Difluorophenol | This compound |
| CAS Number | 367-27-1 | 98130-56-4 |
| Molecular Formula | C₆H₄F₂O | C₆H₃BrF₂O |
| Molecular Weight | 130.09 g/mol | 208.99 g/mol |
| Appearance | Solid | Colorless to light yellow clear liquid |
| Melting Point | 22.4 °C (lit.) | Not available |
| Boiling Point | 52-53 °C/19 mmHg (lit.) | 53 °C/1 mmHg |
| Density | 1.362 g/mL at 25 °C (lit.) | 1.85 g/cm³ |
| Refractive Index | n20/D 1.486 (lit.) | n20/D 1.54 |
Experimental Protocol
Materials:
-
2,4-Difluorophenol
-
Bromine (Br₂)
-
Carbon disulfide (CS₂) or Dichloroethane (DCE)
-
Saturated sodium metabisulfite solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Water (H₂O)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-difluorophenol (1.0 eq) in a suitable solvent such as carbon disulfide or dichloroethane.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Bromine: Prepare a solution of bromine (1.0-1.1 eq) in the same solvent and add it dropwise to the cooled solution of 2,4-difluorophenol over a period of 1-2 hours, while maintaining the temperature between 0-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the excess bromine by adding a saturated solution of sodium metabisulfite until the reddish-brown color of bromine disappears.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Safety Considerations
-
Bromine is highly corrosive, toxic, and volatile. All manipulations involving bromine must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, must be worn.
-
Carbon disulfide is highly flammable and toxic. Dichloroethane is a suspected carcinogen. Handle these solvents with care in a fume hood.
-
The reaction is exothermic and should be cooled appropriately during the addition of bromine.
Conclusion
The synthesis of this compound from 2,4-difluorophenol via electrophilic bromination is a regioselective and efficient transformation. This technical guide provides a comprehensive overview of the reaction, including a detailed, albeit adapted, experimental protocol. The resulting product is a valuable intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical sectors. Adherence to the outlined procedures and safety precautions is crucial for the successful and safe execution of this synthesis.
References
In-Depth Technical Guide to 2-Bromo-4,6-difluorophenol (CAS Number: 98130-56-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-4,6-difluorophenol, a key halogenated intermediate in the synthesis of complex organic molecules. Its unique structural features make it a valuable building block in the development of pharmaceuticals, agrochemicals, and advanced materials. This document collates its physicochemical properties, outlines detailed experimental protocols for its synthesis and derivatization, and discusses its applications in medicinal chemistry.
Core Properties and Data
This compound is a substituted phenol containing bromine and fluorine atoms, which impart specific reactivity and properties to the molecule. The presence of these halogens can significantly influence the biological activity, metabolic stability, and binding affinity of derivative compounds.
Physicochemical and Spectroscopic Data Summary
The following tables summarize the key quantitative data for this compound. Due to the limited availability of experimentally derived spectroscopic data in public databases, predicted values from standard computational models are included for reference.
| Identifier | Value |
| CAS Number | 98130-56-4 |
| Molecular Formula | C₆H₃BrF₂O |
| Molecular Weight | 208.99 g/mol |
| Physical Property | Value | Notes |
| Appearance | Colorless to light yellow clear liquid/solid | May exist as a low-melting solid at room temperature. |
| Boiling Point | 53 °C at 1 mmHg | Other reported values exist; this is the most consistently cited under reduced pressure. |
| Density | ~1.85 - 1.9 g/cm³ at 25 °C | |
| Refractive Index | ~1.54 - 1.55 at 20 °C |
| Spectroscopic Data | Predicted Values | Notes |
| ¹H NMR | Aromatic Protons: δ 7.0-7.5 ppm (m); Phenolic Proton: δ 5.0-6.0 ppm (br s) | Chemical shifts are highly dependent on the solvent used. |
| ¹³C NMR | Aromatic Carbons: δ 100-160 ppm | Complex splitting patterns are expected due to C-F couplings. |
| IR Spectroscopy | O-H stretch: 3200-3600 cm⁻¹ (broad); C-F stretch: 1100-1300 cm⁻¹; C-Br stretch: 500-600 cm⁻¹ | Characteristic peaks for functional groups. |
| Mass Spectrometry | Molecular Ion (M⁺): m/z 208/210 (1:1 ratio) | The isotopic pattern of bromine (⁷⁹Br/⁸¹Br) results in a characteristic M+2 peak. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Inferred)
This protocol is adapted from the synthesis of structurally similar bromo-fluorophenols.
Materials:
-
2,4-Difluorophenol
-
Bromine (Br₂)
-
Anhydrous solvent (e.g., Dichloromethane, Carbon disulfide)
-
Saturated sodium metabisulfite solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2,4-difluorophenol (1.0 eq) in the chosen anhydrous solvent.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in the same anhydrous solvent dropwise to the reaction mixture while maintaining the temperature.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding saturated sodium metabisulfite solution to neutralize any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash with deionized water, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Caption: Inferred synthetic pathway for this compound.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol demonstrates a common application of bromo-aromatic compounds in forming carbon-carbon bonds, a crucial step in synthesizing more complex molecules. This is based on procedures for the analogous 2-bromo-4-fluorophenol.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane and water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry, flame-dried reaction flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture to the flask via cannula.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring and monitor for completion by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Applications in Drug Development and Medicinal Chemistry
Halogenated phenols are pivotal starting materials in the pharmaceutical industry. The strategic placement of bromo and fluoro substituents in this compound offers several advantages in drug design:
-
Reactive Handle: The bromine atom at the 2-position serves as a versatile reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of various molecular fragments.
-
Modulation of Physicochemical Properties: The fluorine atoms can enhance metabolic stability, increase binding affinity to target proteins, and improve pharmacokinetic properties such as membrane permeability and bioavailability.
-
Scaffold for Bioactive Molecules: This compound is an attractive scaffold for the synthesis of enzyme inhibitors. Derivatives of similar bromophenols have shown activity against targets such as carbonic anhydrases, acetylcholinesterase, and protein tyrosine phosphatase 1B (PTP1B). It is particularly valuable in the development of anti-inflammatory and analgesic drugs.
While a specific, named drug has not been publicly documented as being synthesized from this compound, its close analogue, 2-bromo-4-fluorophenol, is a key intermediate in the synthesis of precursors for potent tyrosine kinase inhibitors (TKIs) like Afatinib, which is used in cancer therapy. This highlights the potential of this compound in the development of similar targeted therapies.
Signaling Pathway Context: Tyrosine Kinase Inhibition
Many modern cancer therapies target the signaling pathways that drive cell proliferation. Tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), are key components of these pathways. Aberrant activation of EGFR can lead to uncontrolled cell growth. TKIs are designed to block the ATP-binding site of the kinase, preventing downstream signaling and inhibiting tumor growth. The synthesis of these inhibitors often relies on building blocks like halogenated phenols.
Caption: Inhibition of the EGFR signaling pathway by a Tyrosine Kinase Inhibitor.
Safety and Handling
This compound is classified as an irritant. Appropriate safety precautions should be taken during its handling and use.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion/Inhalation: Move to fresh air. Seek medical attention.
-
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.
This guide is intended for informational purposes for qualified professionals and does not constitute a warranty of the accuracy of the data or the suitability of the material for any particular use. All laboratory work should be conducted with appropriate safety measures in place.
molecular weight and formula of 2-Bromo-4,6-difluorophenol
This guide provides comprehensive technical information on 2-Bromo-4,6-difluorophenol, a versatile chemical intermediate utilized in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] Its unique molecular structure, featuring bromine and fluorine atoms on a phenol backbone, imparts specific reactivity and properties that are valuable in organic synthesis.
Physicochemical Properties
The fundamental molecular and physical properties of this compound are summarized below.
| Property | Value | References |
| Molecular Formula | C₆H₃BrF₂O | [1][2][3] |
| Molecular Weight | 208.99 g/mol | [1][2][3] |
| CAS Number | 98130-56-4 | [1][3][4] |
| Appearance | White to light yellow crystalline solid or colorless to light yellow clear liquid | [1][2] |
| Boiling Point | 153-154 °C (lit.) | [1] |
| Density | 1.821 g/mL at 25 °C (lit.) | [1] |
| Flash Point | 53 °C/1mm | [1] |
Experimental Protocols
Synthesis of 4-Bromo-2,6-difluorophenol [5]
This protocol details the bromination of 2,6-difluorophenol to yield 4-bromo-2,6-difluorophenol.
Materials:
-
2,6-difluorophenol
-
Bromine
-
Dry carbon disulphide
-
48% Hydrogen bromide solution
-
Saturated sodium metabisulphite solution
-
Saturated sodium hydrogen carbonate solution
-
Anhydrous sodium sulphate
Procedure:
-
A solution of 1.6 g of bromine in 10 cm³ of dry carbon disulphide is added over 5 minutes to a solution of 1.3 g of 2,6-difluorophenol in 10 cm³ of dry carbon disulphide.[5]
-
To the stirred reaction mixture, 5 drops of 48% hydrogen bromide solution are added.[5]
-
The mixture is heated for 2 hours at the reflux temperature and then allowed to stand at ambient temperature for 16 hours.[5]
-
Following an additional 4 hours of heating, the mixture is allowed to stand for 24 hours.[5]
-
The reaction mixture is then poured onto 20 cm³ of water, and 30 cm³ of saturated sodium metabisulphite solution is added.[5]
-
The layers are separated, and the organic phase is washed with 20 cm³ of saturated sodium hydrogen carbonate solution and 20 cm³ of water.[5]
-
The organic layer is dried over anhydrous sodium sulphate and then evaporated under reduced pressure to yield an oil which solidifies.[5]
-
The crude product is purified by distillation in a Kugelrohr apparatus at an oven temperature of 100° C under reduced pressure (ca. 20 mmHg) to give 4-bromo-2,6-difluorophenol as a white solid.[5]
Illustrative Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 4-bromo-2,6-difluorophenol, providing a visual representation of the experimental workflow.
Caption: Synthesis workflow for 4-bromo-2,6-difluorophenol.
References
Spectral Characterization of 2-Bromo-4,6-difluorophenol: A Technical Guide for Researchers
Abstract
Introduction: The Structural Significance of 2-Bromo-4,6-difluorophenol
This compound, with the molecular formula C₆H₃BrF₂O, is a halogenated aromatic compound whose utility in organic synthesis stems from the unique electronic properties conferred by its substituents.[1] The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, while the fluorine atoms significantly modulate the acidity of the phenolic proton and the reactivity of the aromatic ring. Accurate structural elucidation through spectral analysis is paramount to ensuring the purity and identity of this intermediate in multi-step synthetic pathways. This guide will deconstruct the anticipated spectral data, providing a logical framework for its interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about the substitution pattern of the aromatic ring.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring, in addition to the phenolic proton signal.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring the ¹H NMR spectrum would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.
Interpretation of the Predicted ¹H NMR Spectrum:
The aromatic region will be particularly informative due to spin-spin coupling between the protons and the fluorine atoms.
-
H-3: This proton is expected to appear as a triplet of doublets (td). It is coupled to the adjacent H-5 proton (ortho coupling, J ≈ 8-9 Hz) and to the two fluorine atoms at positions 4 and 6. The coupling to the meta fluorine (F-4) will be smaller (J ≈ 5-7 Hz) than the coupling to the other meta fluorine (F-6), which is also influenced by the adjacent bromine.
-
H-5: This proton is anticipated to be a doublet of doublets (dd). It will exhibit ortho coupling to H-3 (J ≈ 8-9 Hz) and a smaller meta coupling to the F-6 atom (J ≈ 2-3 Hz).
-
-OH: The chemical shift of the phenolic proton is highly dependent on the solvent and concentration. It will likely appear as a broad singlet. In a non-polar solvent like CDCl₃, it may be found between 5-7 ppm, while in a hydrogen-bond accepting solvent like DMSO-d₆, it could be shifted downfield to 9-10 ppm.
| Predicted ¹H NMR Data | |
| Proton | Predicted Chemical Shift (ppm) |
| H-3 | ~ 7.0 - 7.3 |
| H-5 | ~ 6.8 - 7.1 |
| -OH | Variable (5-10 ppm) |
Causality Behind Predictions: The electron-withdrawing nature of the fluorine and bromine atoms will deshield the aromatic protons, causing them to resonate downfield. The predicted coupling patterns are based on established ortho, meta, and through-space H-F coupling constants observed in similar fluorinated aromatic compounds.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to display six distinct signals for the six carbon atoms of the benzene ring, with their chemical shifts and multiplicities influenced by the attached substituents and coupling to fluorine.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Instrument Setup: The spectrum is acquired on the same NMR spectrometer, operating at the appropriate frequency for carbon (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Data Acquisition: A standard proton-decoupled pulse sequence is used. A wider spectral width (~220 ppm) is necessary, and a significantly larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Similar processing steps as for ¹H NMR are applied.
Interpretation of the Predicted ¹³C NMR Spectrum:
The chemical shifts are influenced by the inductive effects of the substituents, and the signals for carbons bonded to fluorine will appear as doublets due to C-F coupling.
-
C-1 (C-OH): This carbon will be significantly deshielded by the attached oxygen and is expected to appear in the range of 150-155 ppm. It may show a small coupling to the F-6 atom.
-
C-2 (C-Br): The carbon bearing the bromine atom will be shifted to a lower field than an unsubstituted carbon but will be shielded relative to the carbons attached to fluorine. It is predicted to be in the 105-110 ppm range and may show coupling to the F-6 and F-4 atoms.
-
C-3 (CH): This carbon will be the most shielded of the protonated carbons and is expected around 115-120 ppm. It will likely show coupling to the F-4 atom.
-
C-4 (C-F): This carbon, directly bonded to a fluorine atom, will be significantly deshielded and will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz). Its chemical shift is predicted to be in the 155-160 ppm range.
-
C-5 (CH): This carbon is expected to resonate in the 110-115 ppm range and will show coupling to the F-4 and F-6 atoms.
-
C-6 (C-F): Similar to C-4, this carbon will be deshielded and appear as a doublet with a large ¹JCF. Its chemical shift will be influenced by the adjacent bromine and is predicted to be in the 150-155 ppm range.
| Predicted ¹³C NMR Data | |
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 150 - 155 |
| C-2 | 105 - 110 |
| C-3 | 115 - 120 |
| C-4 | 155 - 160 (d, ¹JCF ≈ 240-260 Hz) |
| C-5 | 110 - 115 |
| C-6 | 150 - 155 (d, ¹JCF ≈ 240-260 Hz) |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, C-H, C-O, and C-X (halogen) bonds.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum is recorded first and subtracted from the sample spectrum.
Interpretation of the Predicted IR Spectrum:
| Predicted IR Data | |
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H stretch | 3200 - 3600 (broad) |
| Aromatic C-H stretch | 3000 - 3100 |
| C=C aromatic stretch | 1500 - 1600 |
| C-O stretch | 1200 - 1250 |
| C-F stretch | 1100 - 1200 (strong) |
| C-Br stretch | 500 - 650 |
The broadness of the O-H stretching band is due to hydrogen bonding. The C-F stretching vibrations are typically strong and can be a diagnostic feature in the fingerprint region.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further confirm its structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from impurities.
-
Ionization: Electron Ionization (EI) at 70 eV is a common method for this type of molecule, inducing fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
Interpretation of the Predicted Mass Spectrum:
The molecular weight of this compound is 208.99 g/mol . A key feature of the mass spectrum will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Molecular Ion (M⁺): A pair of peaks will be observed for the molecular ion at m/z 208 and 210, with roughly equal intensity, which is characteristic of a molecule containing one bromine atom.
-
Key Fragmentation Pathways:
-
Loss of Br: Fragmentation of the bromine atom would result in a fragment ion at m/z 129.
-
Loss of CO: A common fragmentation pathway for phenols is the loss of carbon monoxide, which would lead to a fragment ion.
-
Loss of HF: The loss of a hydrogen fluoride molecule is also a possible fragmentation pathway.
-
The presence of the characteristic M⁺/M+2 isotopic pattern is a strong indicator of a monobrominated compound.
Visualizing the Data: Molecular Structure and Analytical Workflow
To provide a clearer understanding of the molecular structure and the process of its characterization, the following diagrams are provided.
Caption: Workflow for the spectral characterization of this compound.
Conclusion
This technical guide provides a robust framework for understanding the expected spectral data of this compound. By leveraging established principles of spectroscopy and comparative data from analogous structures, researchers can confidently predict and interpret the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. This predictive approach is a powerful tool in the absence of readily available experimental data, enabling the verification of its synthesis and facilitating its use in further research and development.
References
An In-depth Technical Guide on the Solubility of 2-Bromo-4,6-difluorophenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 2-Bromo-4,6-difluorophenol, a key intermediate in the pharmaceutical and agrochemical sectors. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a qualitative solubility prediction based on the compound's molecular structure. Furthermore, it offers a detailed experimental protocol for the accurate determination of this critical parameter in various organic solvents, enabling researchers to generate reliable data for applications in synthesis, purification, and formulation.
Introduction
This compound (CAS No. 98130-56-4) is a halogenated aromatic compound widely utilized as a building block in organic synthesis.[1][2] Its molecular structure, featuring a hydroxyl group, a bromine atom, and two fluorine atoms on a benzene ring, imparts unique reactivity and makes it a valuable precursor for novel therapeutic agents and crop protection products.[2] A thorough understanding of its solubility in organic solvents is fundamental for optimizing reaction conditions, designing efficient purification strategies, and developing formulations.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is governed by its molecular structure and the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[3]
This compound (C₆H₃BrF₂O) possesses both polar and non-polar characteristics:
-
Polar Characteristics: The phenolic hydroxyl (-OH) group can act as a hydrogen bond donor and acceptor, suggesting potential solubility in polar solvents like alcohols.
-
Non-Polar Characteristics: The aromatic benzene ring, along with the bromine and fluorine substituents, contributes to the molecule's lipophilicity. The calculated XLogP3 value of 2.5 indicates a moderate degree of lipophilicity.[4]
Based on these structural features, a qualitative solubility profile can be predicted:
-
High Solubility: Expected in polar aprotic solvents (e.g., acetone, ethyl acetate) and alcohols (e.g., methanol, ethanol) due to the ability to engage in hydrogen bonding and dipole-dipole interactions.
-
Moderate Solubility: Likely in less polar solvents such as ethers (e.g., diethyl ether) and chlorinated solvents (e.g., dichloromethane).
-
Low Solubility: Expected in non-polar hydrocarbon solvents (e.g., hexane, toluene) where the polar hydroxyl group would hinder dissolution.
Quantitative Solubility Data
As of the compilation of this guide, specific experimental solubility data for this compound in a range of organic solvents is not extensively documented in readily accessible literature. The following table is provided as a template for researchers to populate with experimentally determined values.
| Organic Solvent | Chemical Class | Temperature (°C) | Experimentally Determined Solubility ( g/100 mL) |
| Methanol | Polar Protic | 25 | Data to be determined |
| Ethanol | Polar Protic | 25 | Data to be determined |
| Isopropanol | Polar Protic | 25 | Data to be determined |
| Acetone | Polar Aprotic | 25 | Data to be determined |
| Ethyl Acetate | Polar Aprotic | 25 | Data to be determined |
| Dichloromethane | Halogenated | 25 | Data to be determined |
| Diethyl Ether | Ether | 25 | Data to be determined |
| Toluene | Aromatic Hydrocarbon | 25 | Data to be determined |
| n-Hexane | Aliphatic Hydrocarbon | 25 | Data to be determined |
Experimental Protocol for Solubility Determination
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[5] This method involves agitating an excess of the solid with the solvent at a constant temperature until the solution reaches saturation.
4.1. Materials and Equipment
-
This compound (purity ≥ 98%)
-
High-purity organic solvents
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or orbital shaker in a temperature-controlled environment
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
4.2. Experimental Workflow Diagram
4.3. Detailed Procedure
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.[5]
-
Solvent Addition: Accurately pipette a known volume of the selected organic solvent into each vial containing the solid.[5]
-
Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath (e.g., at 25 °C). Agitate the vials for a sufficient period (e.g., 24 to 48 hours) to ensure equilibrium is reached. A preliminary study can determine the minimum time required to reach equilibrium.
-
Sample Collection and Preparation: After the equilibration period, stop the agitation and allow the vials to rest at the same constant temperature for several hours to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 µm) into a clean vial to remove all undissolved solids.
-
Quantification: Prepare a series of accurate dilutions of the clear filtrate with the same solvent. Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC with UV detection. A calibration curve prepared with standard solutions of known concentrations must be used for accurate quantification.[5]
-
Calculation of Solubility: The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units such as g/100 mL, mg/mL, or mol/L.[5]
Conclusion
While quantitative solubility data for this compound in organic solvents is not widely available in the public domain, this guide provides a foundational understanding of its expected solubility based on its molecular properties. For researchers and professionals requiring precise quantitative data, the detailed shake-flask method described offers a robust and reliable approach. The generation of accurate solubility data is a critical step in the successful application of this compound in research and development.
References
commercial availability and suppliers of 2-Bromo-4,6-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, physicochemical properties, and synthetic applications of 2-Bromo-4,6-difluorophenol. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to its unique structural features, which are instrumental in the development of novel therapeutic agents and advanced materials.
Commercial Availability and Suppliers
This compound (CAS No. 98130-56-4) is readily available from a variety of chemical suppliers. The typical purity offered is ≥98%, as determined by Gas Chromatography (GC). Researchers can procure this compound in quantities ranging from grams to bulk, catering to both laboratory-scale research and larger-scale development projects.
| Supplier | Purity Specification | Available Quantities |
| Sigma-Aldrich (Merck) | Varies by product number | Gram to Kilogram |
| TCI America | >98.0% (GC) | 1g, 5g, 25g |
| Chem-Impex | ≥ 98% (GC) | Gram to Kilogram |
| City Chemical LLC | High Purity | Bulk quantities available |
| ChemScene | ≥98% | Milligram to Gram |
| CymitQuimica | >98.0%(GC)(T) | 1g, 5g |
| Santa Cruz Biotechnology | Not specified | Research quantities |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value |
| CAS Number | 98130-56-4 |
| Molecular Formula | C₆H₃BrF₂O |
| Molecular Weight | 208.99 g/mol |
| Appearance | Colorless to light yellow clear liquid |
| Boiling Point | 53 °C at 1 mmHg |
| Density | ~1.85 g/cm³ |
| Refractive Index (n20/D) | ~1.54 |
| Purity (typical) | ≥98% (GC) |
Synthetic Applications and Experimental Protocols
This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of bromine and two fluorine atoms on the phenol ring provides multiple reactive sites for functionalization, making it an attractive starting material for the synthesis of kinase inhibitors and other bioactive compounds.
While specific protocols starting directly from this compound are often proprietary or embedded within broader synthetic schemes in the literature, its reactivity is analogous to other brominated phenols. The following are representative experimental protocols for common synthetic transformations that can be adapted for this compound.
Representative Experimental Protocol: Williamson Ether Synthesis
This protocol describes a general procedure for the O-alkylation of a phenol, a common step in the synthesis of various biologically active molecules.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., propargyl bromide) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetone or N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous acetone.
-
Add potassium carbonate to the stirred solution.
-
Add the alkyl halide dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general method for the palladium-catalyzed cross-coupling of an aryl bromide with a boronic acid, a powerful tool for creating carbon-carbon bonds.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add palladium(II) acetate and triphenylphosphine to the flask.
-
Under a positive flow of inert gas, add anhydrous 1,4-dioxane and degassed water.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Role as a Building Block for Kinase Inhibitors
Halogenated phenols, including this compound, are key structural motifs in a variety of kinase inhibitors. The fluorine atoms can enhance metabolic stability and binding affinity, while the bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions to introduce diverse functionalities.
One important class of kinases targeted in cancer therapy is the Janus kinase (JAK) family. JAK inhibitors are used in the treatment of various inflammatory diseases and cancers. The synthesis of potent and selective JAK inhibitors often involves the use of functionalized heterocyclic and aromatic building blocks.
Visualizations
Synthetic Workflow Example
The following diagram illustrates a plausible synthetic workflow for the preparation of a key intermediate for a Janus Kinase (JAK) inhibitor, starting from this compound. This represents a common strategy in medicinal chemistry where a core scaffold is functionalized through a series of reactions.
References
An In-depth Technical Guide to the Electrophilic Bromination of 2,6-Difluorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic bromination of 2,6-difluorophenol, a key reaction in the synthesis of valuable intermediates for the pharmaceutical and agrochemical industries. The resulting product, 4-bromo-2,6-difluorophenol, is a versatile building block in medicinal chemistry and materials science.[1] This document details the underlying chemical principles, presents comparative data for different synthetic approaches, and provides detailed experimental protocols.
Core Concepts: Regioselectivity in Electrophilic Aromatic Substitution
The electrophilic bromination of 2,6-difluorophenol is a classic example of an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The hydroxyl (-OH) group is a strongly activating ortho-, para-director due to its ability to donate electron density via resonance. Conversely, the fluorine atoms are deactivating groups due to their strong inductive electron-withdrawing effect, yet they also act as ortho-, para-directors through resonance donation of their lone pairs.
In the case of 2,6-difluorophenol, the two fluorine atoms at the ortho positions sterically hinder the approach of the electrophile to these sites and strongly deactivate the ring through their inductive effect. Consequently, electrophilic attack is highly directed to the sterically accessible and electronically activated para-position (C4), leading to the selective formation of 4-bromo-2,6-difluorophenol.
Reaction Mechanism
The electrophilic bromination of 2,6-difluorophenol proceeds through a well-established mechanism for electrophilic aromatic substitution. The reaction can be initiated by either molecular bromine (Br₂) or a source of electrophilic bromine such as N-bromosuccinimide (NBS).
The key steps of the mechanism are:
-
Generation of the electrophile: The brominating agent is polarized to create a more electrophilic bromine species. In the case of Br₂, this can be facilitated by a Lewis acid or a polar solvent. For NBS, an acid catalyst can protonate the carbonyl oxygen, making the bromine more susceptible to nucleophilic attack.
-
Nucleophilic attack: The electron-rich aromatic ring of 2,6-difluorophenol attacks the electrophilic bromine atom. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base, such as the solvent or the counter-ion of the bromine source, removes a proton from the carbon atom bearing the bromine atom. This step restores the aromaticity of the ring and yields the final product, 4-bromo-2,6-difluorophenol.
Caption: Generalized mechanism of the electrophilic bromination of 2,6-difluorophenol.
Comparative Analysis of Synthetic Protocols
The synthesis of 4-bromo-2,6-difluorophenol can be achieved through various methods, with the most common approaches utilizing either molecular bromine or N-bromosuccinimide as the brominating agent. The choice of reagent and reaction conditions can significantly impact the yield, purity, and safety of the procedure.
| Parameter | Method 1: Molecular Bromine in Carbon Disulfide | Method 2: N-Bromosuccinimide in DMF |
| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Solvent | Carbon Disulfide (CS₂) | Dimethylformamide (DMF) |
| Catalyst/Additive | 48% Hydrogen Bromide (HBr) | None specified |
| Temperature | Reflux, then ambient | 0 °C to room temperature |
| Reaction Time | 2 hours reflux, 16 hours ambient, 4 hours reflux, 24 hours ambient | Not specified |
| Yield | 23% | Not specified |
| Reference | [2] | [3] |
Detailed Experimental Protocols
The following are detailed protocols for the synthesis of 4-bromo-2,6-difluorophenol using two different brominating agents.
Protocol 1: Bromination using Molecular Bromine in Carbon Disulfide.[2]
Materials:
-
2,6-difluorophenol
-
Bromine
-
Dry Carbon Disulfide
-
48% Hydrogen Bromide solution
-
Water
-
Saturated Sodium Metabisulphite solution
-
Saturated Sodium Hydrogen Carbonate solution
-
Anhydrous Sodium Sulphate
Procedure:
-
Dissolve 1.3 g of 2,6-difluorophenol in 10 cm³ of dry carbon disulfide.
-
Separately, prepare a solution of 1.6 g of bromine in 10 cm³ of dry carbon disulfide.
-
Add the bromine solution to the 2,6-difluorophenol solution over 5 minutes with stirring.
-
Add 5 drops of 48% hydrogen bromide solution to the reaction mixture.
-
Heat the mixture at reflux temperature for 2 hours.
-
Allow the mixture to stand at ambient temperature (ca. 22°C) for 16 hours.
-
Heat the mixture for a further 4 hours at reflux.
-
Allow the mixture to stand for 24 hours.
-
Pour the reaction mixture into 20 cm³ of water.
-
Add 30 cm³ of saturated sodium metabisulphite solution to quench excess bromine.
-
Separate the organic and aqueous layers.
-
Wash the organic phase with 20 cm³ of saturated sodium hydrogen carbonate solution and then with 20 cm³ of water.
-
Dry the organic layer over anhydrous sodium sulphate.
-
Evaporate the solvent under reduced pressure to yield an oil which solidifies.
-
Purify the crude product by Kugelrohr distillation at an oven temperature of 100°C under reduced pressure (ca. 20 mmHg). The distillate crystallizes to give 4-bromo-2,6-difluorophenol as a white solid (0.48 g).
Protocol 2: Bromination using N-Bromosuccinimide in Dimethylformamide.[3]
Materials:
-
2,6-difluorophenol
-
Recrystallized N-Bromosuccinimide (NBS)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Prepare a solution of 1.30 g (10.0 mmol, 1.00 equiv) of 2,6-difluorophenol in anhydrous DMF.
-
Cool the solution to 0°C under a nitrogen atmosphere.
-
Add 1.87 g (10.5 mmol, 1.05 equiv) of recrystallized NBS in one portion.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or other suitable analytical method).
-
Perform an appropriate aqueous workup to isolate the crude product.
-
Purify the crude product by a suitable method such as column chromatography or recrystallization.
Caption: A generalized experimental workflow for the synthesis of 4-bromo-2,6-difluorophenol.
Spectroscopic Data of 4-Bromo-2,6-difluorophenol
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing a single signal for the two equivalent aromatic protons at C3 and C5. This signal would likely appear as a triplet due to coupling with the two adjacent fluorine atoms. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show four signals for the aromatic carbons. The carbon attached to the bromine (C4) and the carbon attached to the hydroxyl group (C1) will appear as distinct signals. The two carbons bearing fluorine atoms (C2 and C6) will be equivalent and will show a large carbon-fluorine coupling constant. The two carbons bearing hydrogen atoms (C3 and C5) will also be equivalent and will exhibit a smaller carbon-fluorine coupling.
-
IR Spectroscopy: The infrared spectrum will exhibit a characteristic broad absorption band for the O-H stretching of the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹. Other significant peaks will include C-F stretching vibrations and aromatic C-H and C=C stretching vibrations.
Conclusion
The electrophilic bromination of 2,6-difluorophenol is a highly regioselective reaction that provides a straightforward route to 4-bromo-2,6-difluorophenol, a key intermediate in drug discovery and materials science. The choice between using molecular bromine and N-bromosuccinimide will depend on factors such as safety considerations, desired reaction conditions, and available equipment. While molecular bromine is a potent brominating agent, its use requires careful handling due to its corrosive and toxic nature. N-bromosuccinimide offers a safer and often more convenient alternative. The detailed protocols and mechanistic insights provided in this guide are intended to assist researchers in the successful synthesis and application of this important fluorinated building block.
References
In-Depth Technical Guide to the Stability and Storage of 2-Bromo-4,6-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage conditions for 2-Bromo-4,6-difluorophenol, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific stability data for this compound, this guide incorporates data from structurally related halogenated phenols to provide a thorough comparative analysis.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₆H₃BrF₂O | [1] |
| Molecular Weight | 208.99 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | [2] |
| Boiling Point | 153-154 °C (lit.) | |
| Flash Point | 53°C/1mm | |
| Density | 1.821 g/mL at 25 °C (lit.) | |
| pKa | 7.20 ± 0.23 (Predicted) |
Stability Profile
General Stability: this compound is generally stable under normal ambient conditions. However, as with many phenolic compounds, it can be susceptible to degradation under certain stress conditions.
Comparative Stability of Halogenated Phenols: The stability of halogenated aromatic hydrocarbons is significantly influenced by the nature and position of the halogen substituents. The carbon-fluorine bond is the strongest single bond in organic chemistry, which generally imparts high thermal and chemical stability to fluorinated compounds.[3] The degradation of phenolic compounds in subcritical water has been shown to follow first-order kinetics, with complete degradation of some compounds at 250°C after 30 minutes.[4]
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and purity of this compound.
| Storage Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | To minimize the rate of potential thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidative degradation. |
| Light | Protect from light. | Phenolic compounds can be light-sensitive and undergo photodegradation. |
| Container | Keep container tightly closed in a well-ventilated place. | To prevent contamination and exposure to moisture. |
| Incompatible Materials | Store away from strong oxidizing agents and strong bases. | To avoid chemical reactions that could lead to degradation.[5] |
Potential Degradation Pathways
Based on studies of related halogenated phenols, this compound may undergo degradation through several pathways when subjected to stress conditions.
Thermal Degradation
Elevated temperatures can lead to the decomposition of this compound. For many brominated flame retardants, thermal decomposition can result in the formation of various brominated and non-brominated products.[6] The introduction of fluorine is known to enhance thermal stability in aromatic hydrocarbons.[3]
Photodegradation
Exposure to light, particularly UV radiation, can induce photodegradation of phenolic compounds. For some halogenated phenols, this can involve dehalogenation and the formation of various oxidation products. It is recommended to handle and store this compound protected from light.
Hydrolytic Degradation
The susceptibility of a compound to hydrolysis is often pH-dependent. While specific data for this compound is unavailable, studies on other phenolic compounds indicate that the rate of hydrolysis can be influenced by the pH of the solution.
Oxidative Degradation
Oxidative degradation can be a significant pathway for phenols. The reaction with oxidizing agents, such as hydrogen peroxide, can lead to the formation of various oxidized products, including quinones and ring-opened species. Studies on the oxidative degradation of bromophenols by Fe(VI) have shown that the degradation rates are influenced by the position of the bromine atom.[7]
Experimental Protocols
The following sections provide detailed methodologies for conducting forced degradation studies and for the analysis of this compound and its potential degradation products.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of a compound.[8] A typical study involves subjecting the compound to various stress conditions.[9][10]
Objective: To generate potential degradation products of this compound under thermal, photolytic, hydrolytic, and oxidative stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Calibrated oven
-
Photostability chamber with UV and visible light sources
-
pH meter
-
HPLC system with UV or MS detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Thermal Stress:
-
Transfer an aliquot of the stock solution to a vial and evaporate the solvent.
-
Expose the solid sample to a high temperature (e.g., 80°C) in an oven for a specified period (e.g., 24 hours).[9]
-
Also, expose a solution of the compound to the same temperature.
-
After the exposure period, cool the samples, dissolve/dilute with the mobile phase, and analyze by HPLC.
-
-
Photolytic Stress:
-
Expose a solution of the compound in a quartz cuvette to a light source in a photostability chamber, as per ICH Q1B guidelines.[8]
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
-
Acid Hydrolysis:
-
Add an equal volume of 0.1 M HCl to an aliquot of the stock solution.
-
Keep the mixture at room temperature or heat to a moderate temperature (e.g., 60°C) for a defined period.[8]
-
Neutralize the solution with 0.1 M NaOH, dilute with the mobile phase, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Add an equal volume of 0.1 M NaOH to an aliquot of the stock solution.
-
Keep the mixture at room temperature or a moderate temperature for a defined period.
-
Neutralize the solution with 0.1 M HCl, dilute with the mobile phase, and analyze by HPLC.
-
-
Oxidative Stress:
-
Add an equal volume of 3% H₂O₂ to an aliquot of the stock solution.
-
Keep the mixture at room temperature for a defined period.
-
Analyze the sample by HPLC.
-
Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape) can be a good starting point.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV detection at a suitable wavelength (e.g., 280 nm) or Mass Spectrometry (MS) for identification of degradation products.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Visualizations
The following diagrams illustrate a general workflow for forced degradation studies and a potential degradation pathway for a halogenated phenol.
Caption: A general workflow for conducting forced degradation studies.
Caption: A potential degradation pathway for a halogenated phenol.
Conclusion
While specific stability data for this compound is limited, a comprehensive understanding of its potential stability and degradation can be achieved by examining its structure and comparing it with related halogenated phenols. This guide provides a framework for the safe storage, handling, and stability assessment of this important chemical intermediate. For critical applications, it is strongly recommended to perform specific stability studies under controlled conditions to establish a definitive stability profile.
References
- 1. echemi.com [echemi.com]
- 2. Cas 98130-56-4,this compound | lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. A combined experimental and computational study on the oxidative degradation of bromophenols by Fe(VI) and the formation of self-coupling products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. sgs.com [sgs.com]
Methodological & Application
2-Bromo-4,6-difluorophenol: A Versatile Building Block in Modern Organic Synthesis
Introduction
2-Bromo-4,6-difluorophenol has emerged as a crucial and versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its unique trifunctionalized aromatic ring, featuring a hydroxyl group, a bromine atom, and two fluorine atoms, provides a rich platform for a variety of chemical transformations. The strategic placement of these functionalities allows for selective reactions, including nucleophilic substitution at the hydroxyl group, palladium-catalyzed cross-coupling reactions at the bromine-carbon bond, and electrophilic aromatic substitution on the electron-rich ring. This application note provides a detailed overview of the utility of this compound in the synthesis of bioactive molecules, complete with experimental protocols and quantitative data.
Key Applications in Organic Synthesis
This compound serves as a key starting material in the synthesis of a diverse array of complex molecules, including kinase inhibitors, and other biologically active compounds. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final drug candidates.
Williamson Ether Synthesis
The phenolic hydroxyl group of this compound readily undergoes Williamson ether synthesis to afford various aryl ethers. This reaction is fundamental in modifying the core structure and introducing diverse side chains that can interact with biological targets. A common application is the synthesis of 2-(2-bromo-4,6-difluorophenoxy)acetamide derivatives, which are precursors to various bioactive compounds.
Experimental Protocol: Synthesis of 2-(2-Bromo-4,6-difluorophenoxy)acetamide
This protocol details the synthesis of 2-(2-Bromo-4,6-difluorophenoxy)acetamide, a key intermediate for further elaboration.
Materials:
-
This compound
-
2-Bromoacetamide
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromoacetamide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude 2-(2-bromo-4,6-difluorophenoxy)acetamide.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data:
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time (h) | Yield (%) |
| This compound | 2-Bromoacetamide | K₂CO₃ | Acetone | Reflux | 14 | 85 |
Logical Workflow for Williamson Ether Synthesis
Caption: A streamlined workflow for the Williamson ether synthesis of 2-(2-Bromo-4,6-difluorophenoxy)acetamide.
Suzuki-Miyaura Cross-Coupling
The bromine atom of this compound is a versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl structures, which are common motifs in kinase inhibitors and other pharmaceuticals.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/Water | 90 | 18 | 92 |
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a powerful method to form carbon-nitrogen bonds by coupling this compound with various amines. This reaction is instrumental in the synthesis of aniline derivatives, which are key components of many kinase inhibitors that target the ATP-binding site of enzymes like EGFR.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
This protocol provides a general method for the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq) to a dry reaction vessel.
-
Add anhydrous toluene, followed by this compound (1.0 eq) and aniline (1.2 eq).
-
Seal the reaction vessel and heat to 100-110 °C for 12-24 hours, monitoring the reaction progress by LC-MS.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 20 | 88 |
Application in Kinase Inhibitor Synthesis: Targeting the EGFR Signaling Pathway
Derivatives of this compound are valuable scaffolds for the development of potent kinase inhibitors. For instance, the diarylamine core synthesized via Buchwald-Hartwig amination can be a key structural motif in inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2][3][4][5] Dysregulation of the EGFR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2][3][4][5]
EGFR Signaling Pathway and Inhibition
Caption: Inhibition of the EGFR signaling cascade by a kinase inhibitor.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly those with potential therapeutic applications. Its trifunctional nature allows for a wide range of selective chemical modifications, including Williamson ether synthesis, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The protocols and data presented in this application note demonstrate the utility of this compound in generating diverse molecular scaffolds, such as those found in potent kinase inhibitors. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel bioactive compounds and advance the field of drug development.
References
- 1. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities [mdpi.com]
- 2. Marine-derived EGFR inhibitors: novel compounds targeting breast cancer growth and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Targeting epidermal growth factor receptor and its downstream signaling pathways by natural products: A mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-4,6-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions utilizing 2-Bromo-4,6-difluorophenol. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel biaryl compounds, which are key structural motifs in many pharmaceutical agents and enzyme inhibitors. The presence of two fluorine atoms can enhance the metabolic stability and binding affinity of the resulting molecules.
Overview of the Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1][2] In the context of this document, this compound serves as the organohalide partner. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[1]
The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:
Scheme 1: General Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid.
Data Presentation: Reaction Conditions and Yields
| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| Representative Conditions | Pd(dppf)Cl₂ (3-5) | K₃PO₄ or CsF (2-3) | THF/H₂O (4:1) | 80-100 | 4-24 | Substrate Dependent |
Note: "Representative Conditions" are based on general protocols for similar Suzuki-Miyaura couplings of fluorinated aryl bromides and are intended as a guide for optimization.
Experimental Protocols
This section provides a detailed methodology for a typical Suzuki-Miyaura coupling reaction with this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]) (1-5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], Potassium phosphate [K₃PO₄], or Cesium fluoride [CsF]) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water, Toluene/water, or THF/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl phenol.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination.
Applications in Drug Discovery and Development
The biaryl phenols synthesized through the Suzuki-Miyaura coupling of this compound are valuable scaffolds in medicinal chemistry. The difluorophenol moiety is a key component in the design of various enzyme inhibitors, including those targeting carbonic anhydrases and protein tyrosine phosphatases. Furthermore, this structural motif is found in potent kinase inhibitors, such as Afatinib, which is used in cancer therapy. The ability to readily diversify the aryl group through the Suzuki-Miyaura coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process.
Troubleshooting
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. The choice of these reagents can be highly substrate-dependent. Increasing the temperature or reaction time may also improve conversion. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere, as oxygen can deactivate the catalyst.
-
Homocoupling of Boronic Acid: The formation of a biaryl byproduct from the self-coupling of the boronic acid can be a competing reaction. Using a less reactive base or slightly lower temperatures might mitigate this side reaction.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid can occur, especially in the presence of water and base. Using anhydrous conditions or a fluoride-based base (like CsF) can sometimes suppress this unwanted side reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4,6-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool in drug discovery and development.[1][2]
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-4,6-difluorophenol. This substrate presents a unique combination of features: an ortho-bromo substituent, which can introduce steric hindrance, and two electron-withdrawing fluorine atoms, which activate the aryl bromide towards oxidative addition. The phenolic hydroxyl group may require consideration in the choice of base to avoid competitive O-arylation or deprotonation that could affect the reaction outcome. Careful selection of the catalyst, ligand, base, and solvent is therefore critical for a successful transformation.
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination of this compound is contingent upon the careful optimization of several key parameters:
-
Palladium Precursor: Both Pd(0) and Pd(II) sources can be effective. Common Pd(II) precursors like palladium(II) acetate (Pd(OAc)₂) and Pd(0) sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are widely used.[3] Second-generation palladium precatalysts, such as XPhos Pd G2, offer the advantage of being air- and moisture-stable, and often provide higher activity and reproducibility.[4][5]
-
Phosphine Ligand: The choice of ligand is paramount for an efficient reaction. Bulky, electron-rich biarylphosphine ligands developed by Buchwald and others have proven to be highly effective. For sterically hindered and electron-deficient substrates like this compound, ligands such as XPhos, RuPhos, and BrettPhos are often excellent choices. Bidentate ligands like BINAP and DPPF can also be effective, particularly in preventing the formation of inactive palladium dimers.[1]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a commonly used strong base. For substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although this may require higher reaction temperatures or longer reaction times.[2]
-
Solvent: Anhydrous, aprotic solvents are typically used to ensure a water-free reaction environment. Toluene, dioxane, and tetrahydrofuran (THF) are common choices that have demonstrated efficacy in a wide range of Buchwald-Hartwig aminations.[2]
-
Temperature: Reaction temperatures typically range from room temperature to elevated temperatures (80-120 °C), depending on the reactivity of the substrates and the chosen catalytic system. Microwave irradiation can also be employed to accelerate the reaction.
Data Presentation: Representative Reaction Conditions
The following table summarizes representative conditions for the Buchwald-Hartwig amination of this compound with various amines, based on protocols for structurally similar substrates.
| Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOt-Bu (1.4) | Toluene | 100 | 12-24 | 85-95 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 16-24 | 75-90 |
| n-Butylamine | XPhos Pd G2 (1-2) | - | K₃PO₄ (1.5) | t-BuOH | 100 | 12-18 | 80-92 |
| Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | NaOt-Bu (1.4) | Toluene | 90 | 10-16 | 88-96 |
| Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ (1.5) | THF | 80 | 18-24 | 78-89 |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound
This protocol provides a general procedure that can be adapted for various primary and secondary amines.
Materials:
-
This compound
-
Amine (1.2 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equivalents)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate or oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere.
-
Reagent Addition: Seal the vessel and evacuate and backfill with an inert gas (this cycle should be repeated three times). Add the anhydrous solvent via syringe. Stir the mixture for 10-15 minutes at room temperature to allow for pre-catalyst formation.
-
Substrate Addition: Add this compound (1.0 equivalent) followed by the amine (1.2-1.5 equivalents) to the reaction mixture. If the amine is a liquid, it can be added via syringe. If it is a solid, it can be added along with the other solid reagents in step 1.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-substituted 2-amino-4,6-difluorophenol.
Protocol for Amination with a Volatile Amine
For volatile amines, a modified procedure using a sealed tube is recommended to prevent loss of the reagent.
Procedure:
-
Reaction Setup: In a glovebox, add the palladium precursor, phosphine ligand, base, and this compound to a sealable reaction tube equipped with a stir bar.
-
Reagent Addition: Add the anhydrous solvent, followed by a solution of the volatile amine in the same solvent.
-
Reaction: Tightly seal the tube and remove it from the glovebox. Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Work-up and Purification: After cooling to room temperature, carefully open the sealed tube. The work-up and purification steps are the same as described in the general protocol.
Visualizations
Caption: Experimental workflow for Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. XPhos Pd G2 | Krackeler Scientific, Inc. [krackeler.com]
- 5. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Williamson Ether Synthesis using 2-Bromo-4,6-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4,6-difluorophenol is a valuable synthetic intermediate in medicinal chemistry and materials science. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1][2][3][4] The bromine atom provides a versatile handle for further functionalization, such as cross-coupling reactions. The phenolic hydroxyl group is a key functionality for forming ether linkages, a common motif in many biologically active molecules.[5]
The Williamson ether synthesis is a robust and widely used method for preparing ethers.[6][7] This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide or other electrophile with a good leaving group.[7] This document provides detailed protocols for the Williamson ether synthesis using this compound to generate both alkyl and aryl ethers, which are of significant interest in drug discovery.
Applications in Drug Development
Ethers derived from this compound are valuable scaffolds for the development of novel therapeutic agents. The unique substitution pattern of this starting material can lead to compounds with enhanced biological activity.
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core. The 2-bromo-4,6-difluorophenyl ether moiety can be incorporated into novel structures targeting various kinases implicated in cancer and inflammatory diseases.
-
Enzyme Inhibitors: Bromophenol derivatives have shown inhibitory activity against enzymes such as carbonic anhydrase and acetylcholinesterase.[8] Ethers synthesized from this compound could be explored for similar or enhanced inhibitory potential against these and other clinically relevant enzymes.
-
Antimicrobial and Antiviral Agents: Polybrominated diphenyl ethers isolated from marine sponges have demonstrated antimicrobial and antiviral activities.[9] Synthetic analogs derived from this compound may exhibit potent antimicrobial or antiviral properties.
The strategic incorporation of the 2-bromo-4,6-difluorophenoxy group can fine-tune the physicochemical properties of a lead compound, potentially improving its drug-like characteristics.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis for Alkyl Aryl Ethers
This protocol describes the synthesis of an alkyl 2-bromo-4,6-difluorophenyl ether via the Williamson ether synthesis.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Alkyl Halide (e.g., Iodomethane, Ethyl Bromide) | Reagent | Commercially Available |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Commercially Available |
| Acetonitrile (CH₃CN), anhydrous | ≥99.8% | Commercially Available |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Brine (Saturated NaCl solution) | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | |
| Round-bottom flask | ||
| Reflux condenser | ||
| Magnetic stirrer and stir bar | ||
| Heating mantle | ||
| Separatory funnel | ||
| Rotary evaporator |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous acetonitrile (10 mL per mmol of phenol).
-
Add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 10 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkyl 2-bromo-4,6-difluorophenyl ether.
Quantitative Data (Example):
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Iodomethane | K₂CO₃ | Acetonitrile | 82 | 6 | 92 |
| This compound | Ethyl Bromide | K₂CO₃ | Acetonitrile | 82 | 8 | 85 |
Protocol 2: Ullmann Condensation for Diaryl Ethers
This protocol describes the synthesis of a diaryl ether using this compound and an aryl halide in a modified Ullmann condensation.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Aryl Halide (e.g., Iodobenzene) | Reagent | Commercially Available |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercially Available |
| Copper(I) Iodide (CuI) | ≥98% | Commercially Available |
| 1,10-Phenanthroline | ≥99% | Commercially Available |
| Toluene, anhydrous | ≥99.8% | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Saturated Ammonium Chloride Solution | Prepared in-house | |
| Brine (Saturated NaCl solution) | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | |
| Schlenk flask | ||
| Reflux condenser | ||
| Magnetic stirrer and stir bar | ||
| Heating mantle | ||
| Separatory funnel | ||
| Rotary evaporator |
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Copper(I) Iodide (0.1 eq), 1,10-Phenanthroline (0.2 eq), and Cesium Carbonate (2.0 eq).
-
Add this compound (1.2 eq) and the aryl halide (1.0 eq).
-
Add anhydrous toluene (10 mL per mmol of aryl halide).
-
Heat the reaction mixture to 110°C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with saturated ammonium chloride solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.
Quantitative Data (Example):
| Reactant 1 | Reactant 2 | Base | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Iodobenzene | Cs₂CO₃ | CuI / 1,10-Phenanthroline | Toluene | 110 | 18 | 78 |
| This compound | 4-Iodotoluene | Cs₂CO₃ | CuI / 1,10-Phenanthroline | Toluene | 110 | 20 | 75 |
Visualizations
Caption: Williamson Ether Synthesis Workflow.
Caption: General Experimental Workflow.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Enzyme Inhibitors from 2-Bromo-4,6-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of novel enzyme inhibitors using 2-Bromo-4,6-difluorophenol as a versatile starting material. This fluorinated phenol derivative serves as a valuable scaffold in medicinal chemistry for the development of potent and selective inhibitors targeting a range of enzymes implicated in various diseases.[1]
Introduction
This compound is an attractive building block for the synthesis of enzyme inhibitors due to its unique structural features. The bromine atom provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments. The fluorine atoms can enhance metabolic stability and binding affinity of the final compounds. The phenolic hydroxyl group offers a site for further functionalization, allowing for the fine-tuning of pharmacological properties.[1]
This document outlines synthetic strategies, detailed experimental protocols, and methodologies for the biological evaluation of enzyme inhibitors derived from this scaffold. A particular focus is given to the synthesis of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in metabolic signaling pathways.
Synthetic Strategies
The primary synthetic strategy for elaborating the this compound core involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the bromine-bearing carbon of the phenol and a variety of organoboron reagents, leading to the synthesis of biaryl and heteroaryl derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for constructing C-C bonds.[2][3][4] In the context of this compound, this reaction enables the introduction of various aryl and heteroaryl moieties at the 2-position, a common feature in many kinase and phosphatase inhibitors.
Caption: General workflow for the synthesis of enzyme inhibitors.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.
-
Under a positive flow of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.
Application Example: Synthesis of a PTP1B Inhibitor
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways. Its inhibition is a promising therapeutic strategy for type 2 diabetes and obesity.[5] Derivatives of this compound can be synthesized to target this enzyme.
Target Enzyme: Protein Tyrosine Phosphatase 1B (PTP1B)
PTP1B dephosphorylates the insulin receptor (IR) and its substrates (e.g., IRS-1), thereby attenuating the downstream signaling cascade that leads to glucose uptake.[5][6]
Caption: The role of PTP1B in the insulin signaling pathway.
Biological Evaluation
Protocol 2: In Vitro PTP1B Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay to determine the inhibitory effect of synthesized compounds on PTP1B enzymatic activity using p-nitrophenyl phosphate (pNPP) as a substrate.[5][7]
Materials:
-
Recombinant human PTP1B
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 10 µL of the diluted test compound or vehicle control (DMSO).
-
Add 80 µL of diluted PTP1B enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the pNPP working solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the in vitro PTP1B inhibition assay.
Data Presentation
The inhibitory activities of synthesized compounds should be summarized in a clear and structured format for easy comparison.
Table 1: Hypothetical Inhibition Data for this compound Derivatives against PTP1B
| Compound ID | R Group (at C2) | PTP1B IC50 (µM) |
| SM-1 | 4-Methoxyphenyl | 5.2 |
| SM-2 | 3,4-Dimethoxyphenyl | 2.8 |
| SM-3 | 4-Chlorophenyl | 8.1 |
| SM-4 | 2-Naphthyl | 1.5 |
Note: This data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Conclusion
This compound is a promising starting material for the synthesis of a diverse range of enzyme inhibitors. The synthetic and analytical protocols provided in these application notes offer a solid foundation for researchers to explore the medicinal chemistry of its derivatives and to develop novel and potent therapeutic agents. The strategic application of modern synthetic methodologies, coupled with robust biological evaluation, will be crucial in unlocking the full potential of this versatile chemical scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Arylation with 2-Bromo-4,6-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The construction of carbon-nitrogen (C-N) bonds to form arylamines is a fundamental transformation in organic synthesis, with wide-ranging applications in the creation of pharmaceuticals, agrochemicals, and advanced materials. The N-arylation of primary and secondary amines with aryl halides is a powerful and versatile method for forging these critical linkages. This document provides detailed application notes and protocols for the N-arylation of amines using 2-Bromo-4,6-difluorophenol as the arylating agent.
A significant challenge when using phenolic substrates like this compound is the potential for a competing O-arylation reaction, which would lead to the formation of a diaryl ether byproduct. The selectivity between the desired N-arylation and the undesired O-arylation is highly dependent on the catalytic system employed. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are the two primary methods for effecting such C-N cross-coupling reactions. For substrates bearing both amine and hydroxyl functionalities, palladium catalysts, especially those with sterically hindered biarylmonophosphine ligands, have demonstrated a high degree of selectivity for N-arylation. The choice of a suitable base is also critical to prevent the deprotonation of the phenol, which could favor the competing O-arylation pathway.
Catalytic Systems for Selective N-Arylation
Two main catalytic systems are prominently used for C-N cross-coupling reactions:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This method is celebrated for its high efficiency, broad substrate scope, and tolerance of various functional groups.[1][2] For substrates containing a phenolic hydroxyl group, palladium catalysts, particularly those with bulky biarylmonophosphine ligands like BrettPhos, have shown high selectivity for the formation of N-arylated products.[3][4][5][6] The use of a moderately weak base is also crucial to disfavor deprotonation of the phenol.[2][3]
-
Copper-Catalyzed Ullmann Condensation: This is a more traditional method for C-N and C-O bond formation.[7][8] While often requiring harsher reaction conditions than its palladium-catalyzed counterpart, modern advancements have led to milder and more efficient protocols.[7][8] The choice of ligand is critical in directing the selectivity between N- and O-arylation.
This protocol will focus on the Palladium-Catalyzed Buchwald-Hartwig amination, as it generally offers higher selectivity for N-arylation in the presence of a phenolic hydroxyl group.
Data Presentation: Representative Reaction Parameters
The following tables summarize typical reaction conditions for palladium-catalyzed N-arylation of amines with aryl halides, with a focus on achieving selectivity in the presence of a phenolic moiety. These conditions are based on analogous reactions and provide a strong starting point for the N-arylation of amines with this compound.
Table 1: Key Reagents and Catalysts for Selective N-Arylation
| Component | Recommended Reagent/Catalyst | Typical Loading (mol%) | Rationale |
| Aryl Halide | This compound | 1.0 equiv | The substrate for N-arylation. |
| Amine | Primary or Secondary Amine | 1.2 - 1.5 equiv | The nucleophile for the C-N bond formation. |
| Palladium Precatalyst | BrettPhos G3 Palladacycle | 1 - 2 mol% | A highly active and selective catalyst for N-arylation.[3][4][5][6] |
| Ligand | BrettPhos (if not using a precatalyst) | 1.5 - 3 mol% | A bulky biarylmonophosphine ligand that promotes selective N-arylation.[3][4][5][6] |
| Base | K₃PO₄ or K₂CO₃ | 2.0 equiv | A moderately weak base to minimize deprotonation of the phenolic hydroxyl group.[2][3] |
| Solvent | Toluene or Dioxane (anhydrous, degassed) | 0.1 - 0.2 M | Aprotic solvents suitable for Buchwald-Hartwig amination. |
Table 2: Typical Reaction Conditions for Selective N-Arylation
| Parameter | Recommended Condition | Notes |
| Temperature | 80 - 110 °C | The optimal temperature may vary depending on the reactivity of the amine. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the degradation of the palladium catalyst. |
Experimental Protocol: Palladium-Catalyzed N-Arylation
This protocol is designed to favor selective N-arylation by utilizing a specialized ligand and a moderately weak base.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
BrettPhos G3 Palladacycle (1-2 mol%)
-
Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous, degassed toluene or dioxane
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Septum and needles
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., BrettPhos G3, 1-2 mol%), and the base (e.g., K₃PO₄ or K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Monitoring: Stir the reaction vigorously and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-arylated product.
Mandatory Visualization
Caption: General experimental workflow for the Palladium-catalyzed N-arylation of amines.
References
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols [dspace.mit.edu]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Bromo-4,6-difluorophenol in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4,6-difluorophenol is a halogenated aromatic compound with significant potential as a building block in the synthesis of advanced materials. Its unique structure, featuring both bromine and fluorine substituents on a phenolic ring, offers multiple reactive sites and the ability to impart desirable properties to polymers and other functional materials. The presence of fluorine atoms is known to enhance thermal stability, chemical resistance, and hydrophobicity, while lowering the dielectric constant and surface energy of materials. The bromine atom provides a versatile handle for various coupling reactions, allowing for the integration of this monomer into a wide range of polymer architectures.[1]
These application notes provide an overview of the potential uses of this compound in materials science, with a focus on the synthesis of high-performance polymers such as poly(phenylene oxide)s. A detailed, representative experimental protocol for polymerization is provided, along with tables of expected material properties and visualizations of the synthetic workflow.
Key Applications in Materials Science
This compound is a valuable intermediate for the creation of a variety of functional materials, including:
-
High-Performance Polymers: As a monomer, it can be incorporated into polymer backbones to create materials with enhanced thermal stability, chemical inertness, and flame retardancy. These polymers are candidates for applications in demanding environments, such as in the aerospace, automotive, and electronics industries.
-
Advanced Coatings: The fluorinated nature of the monomer can be leveraged to produce coatings with low surface energy, leading to hydrophobic and oleophobic properties. Such coatings are useful for creating self-cleaning surfaces, anti-fouling materials, and protective layers with excellent weatherability.
-
Organic Electronic Materials: The electron-withdrawing properties of the fluorine atoms can influence the electronic characteristics of materials. While specific applications in this area are still emerging, related fluorinated and brominated aromatics are used in the synthesis of organic semiconductors for applications like organic field-effect transistors (OFETs).
-
Liquid Crystals: The rigid, polarizable structure of the difluorophenyl ring makes it a potential component in the synthesis of liquid crystalline materials, where precise control over molecular shape and electronic properties is crucial.
Synthesis of Poly(2-bromo-4,6-difluoro-1,4-phenylene oxide): A Representative Protocol
While specific literature on the polymerization of this compound is limited, the following protocol is adapted from established methods for the oxidative coupling of similar substituted phenols, such as 2,4-difluorophenol, to form poly(phenylene oxide)s (PPOs).[1] This class of polymers is known for its high-temperature resistance and excellent mechanical properties.
Experimental Protocol
Objective: To synthesize poly(2-bromo-4,6-difluoro-1,4-phenylene oxide) via oxidative polymerization.
Materials:
-
This compound
-
Copper(I) bromide (CuBr)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Toluene (anhydrous)
-
Methanol
-
Hydrochloric acid (HCl), 1 M
-
Nitrogen or Argon gas (inert atmosphere)
-
Oxygen gas (pure)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Gas inlet and outlet adapters
-
Thermometer or temperature probe
-
Schlenk line or similar inert atmosphere setup
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Reaction Setup: Assemble a dry three-neck flask with a magnetic stir bar, a reflux condenser, a gas inlet, and a thermometer. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Preparation: In the reaction flask, dissolve CuBr (0.05 eq) and TMEDA (0.5 eq) in anhydrous toluene (50 mL). Stir the mixture until a clear, light-colored solution is formed.
-
Monomer Addition: Dissolve this compound (1.0 eq) in anhydrous toluene (50 mL) in a separate flask and then add it to the catalyst solution in the reaction flask.
-
Polymerization: While vigorously stirring the reaction mixture, switch the gas inlet from the inert gas to a slow stream of oxygen. An exothermic reaction may be observed. Maintain the reaction temperature at 25-30 °C for 4-6 hours. The viscosity of the solution will increase as the polymer forms.
-
Reaction Quenching: After the desired reaction time, stop the oxygen flow and switch back to an inert atmosphere. Quench the reaction by adding 1 M hydrochloric acid (20 mL) to the mixture to neutralize the catalyst.
-
Polymer Precipitation: Slowly pour the viscous polymer solution into a large volume of methanol (e.g., 500 mL) with vigorous stirring. The polymer will precipitate as a fibrous solid.
-
Purification: Collect the polymer by filtration using a Buchner funnel. Wash the polymer repeatedly with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
-
Toluene is flammable and toxic; avoid inhalation and contact with skin.
-
Oxygen can create a fire hazard; ensure there are no open flames or ignition sources.
Data Presentation: Expected Polymer Properties
The following table summarizes the anticipated properties of poly(2-bromo-4,6-difluoro-1,4-phenylene oxide) based on the known effects of fluorine and bromine incorporation into a poly(phenylene oxide) backbone. These are representative values and would need to be confirmed by experimental characterization.
| Property | Expected Value/Characteristic | Significance |
| Glass Transition Temperature (Tg) | > 200 °C | High thermal stability, suitable for high-temperature applications. |
| Decomposition Temperature (Td) | > 450 °C (in N₂) | Excellent thermal stability. |
| Dielectric Constant | < 3.0 | Low dielectric constant, making it suitable for microelectronics and high-frequency applications. |
| Water Absorption | < 0.1% | High hydrophobicity, leading to good dimensional stability in humid environments. |
| Solubility | Soluble in chlorinated solvents and some polar aprotic solvents (e.g., NMP, DMF). | Allows for solution-based processing such as spin coating for thin films. |
| Flame Retardancy | Inherently flame retardant | The presence of bromine and fluorine contributes to self-extinguishing properties. |
| Chemical Resistance | Excellent resistance to acids, bases, and common organic solvents. | Durable in harsh chemical environments. |
Visualizations
Reaction Pathway for the Synthesis of Poly(2-bromo-4,6-difluoro-1,4-phenylene oxide)
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-4,6-difluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Bromo-4,6-difluorophenol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The synthesis of this compound typically starts from 2,4-difluorophenol. The hydroxyl group of the phenol directs the incoming bromine electrophile to the ortho and para positions.[1] In 2,4-difluorophenol, the positions ortho and para to the hydroxyl group are positions 6 and 4 (already occupied by a fluorine atom) and 2 (also occupied by a fluorine atom). Therefore, bromination is directed to the available ortho position (position 6) and the other available position, which is position 2, leading to the desired product.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include controlling the regioselectivity of the bromination to obtain the desired isomer, preventing polysubstitution (the addition of more than one bromine atom), and dealing with side reactions that can lead to impurities and lower yields. The strong activating nature of the hydroxyl group on the phenol ring makes it highly susceptible to electrophilic attack, which can lead to multiple bromination products if the reaction conditions are not carefully controlled.[2]
Q3: How can I minimize the formation of polybrominated byproducts?
A3: To minimize polysubstitution, consider the following strategies:
-
Choice of Brominating Agent: Use a milder brominating agent. While elemental bromine (Br₂) can be effective, it is highly reactive. N-bromosuccinimide (NBS) is a common alternative that can offer better control over the reaction.
-
Solvent: The choice of solvent is crucial. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) are preferred over polar solvents, as they can help to moderate the reactivity of the brominating agent.[3][4]
-
Temperature: Running the reaction at a lower temperature can help to slow down the reaction rate and improve selectivity, reducing the likelihood of multiple brominations.[2]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is placed on a TLC plate and developed in an appropriate solvent system. The disappearance of the starting material (2,4-difluorophenol) and the appearance of the product spot (this compound) indicate the progression of the reaction. Comparing the spots to a reference standard of the starting material is essential for accurate monitoring.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive brominating agent. | Ensure the brominating agent (e.g., bromine, NBS) is fresh and has been stored correctly. |
| Insufficient activation of the brominating agent. | If using a milder brominating agent like NBS, a catalytic amount of an acid (e.g., H₂SO₄) or a radical initiator (e.g., AIBN) may be required. | |
| Reaction temperature is too low. | While low temperatures are generally favored for selectivity, the reaction may not proceed if the temperature is too low. Gradually increase the temperature and monitor the reaction by TLC. | |
| Formation of Multiple Products (Low Selectivity) | The reaction is too fast and uncontrollable. | Lower the reaction temperature and add the brominating agent slowly and portion-wise to maintain better control over the reaction. |
| The solvent is too polar. | Switch to a less polar solvent such as carbon disulfide or dichloromethane to decrease the reactivity of the brominating agent.[3][4] | |
| The brominating agent is too reactive. | Consider using a milder brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine. | |
| Product is Contaminated with Starting Material | The reaction did not go to completion. | Increase the reaction time or slightly increase the amount of the brominating agent. Monitor the reaction closely by TLC to avoid over-bromination. |
| Difficult Purification | The product and byproducts have similar polarities. | Optimize the reaction conditions to maximize the formation of the desired product and minimize byproducts. For purification, column chromatography with a carefully selected solvent system is often necessary. Gradient elution may be required to achieve good separation. |
Experimental Protocols
Synthesis of 4-Bromo-2,6-difluorophenol (A closely related isomer)
This protocol for a related isomer provides a good starting point for developing a procedure for this compound.
Materials:
-
2,6-difluorophenol
-
Bromine
-
Dry carbon disulphide
-
48% Hydrogen bromide solution
-
Saturated sodium metabisulphite solution
-
Saturated sodium hydrogen carbonate solution
-
Anhydrous sodium sulphate
Procedure:
-
Dissolve 1.3 g of 2,6-difluorophenol in 10 cm³ of dry carbon disulphide.
-
To this solution, add a solution of 1.6 g of bromine in 10 cm³ of dry carbon disulphide over 5 minutes with stirring.
-
Add 5 drops of 48% hydrogen bromide solution to the reaction mixture.
-
Heat the mixture at reflux for 2 hours.
-
Allow the mixture to stand at room temperature for 16 hours.
-
Heat the mixture for an additional 4 hours and then let it stand for 24 hours.
-
Pour the reaction mixture into 20 cm³ of water.
-
Add 30 cm³ of saturated sodium metabisulphite solution.
-
Separate the layers, and wash the organic phase with 20 cm³ of saturated sodium hydrogen carbonate solution and then with 20 cm³ of water.
-
Dry the organic layer over anhydrous sodium sulphate and evaporate the solvent under reduced pressure.
-
The crude product can be purified by distillation.[3]
Quantitative Data Summary
The following table summarizes typical yields for the bromination of fluorinated phenols. Note that the specific yield for this compound may vary depending on the exact experimental conditions.
| Starting Material | Brominating Agent | Solvent | Reported Yield | Reference |
| 2,6-difluorophenol | Bromine | Carbon Disulphide | Not specified, but a pure product was obtained. | [3] |
| 4-fluorophenol | Bromine | Dichloroethane | 95% (for 2-bromo-4-fluorophenol) | [5] |
| Phenol | Bromine Water | Water | High (for 2,4,6-tribromophenol) | [2] |
| Phenol | Bromine | Carbon Disulfide | Good (for monobrominated phenols) | [4] |
Visualizations
References
Technical Support Center: Purification of Crude 2-Bromo-4,6-difluorophenol by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Bromo-4,6-difluorophenol via distillation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying crude this compound?
A1: Vacuum distillation is the preferred method for purifying this compound. This technique allows for distillation at a lower temperature, which minimizes the risk of thermal decomposition.
Q2: What are the key physical properties of this compound relevant to its distillation?
A2: Key properties are summarized in the table below. The boiling point under vacuum is particularly important for planning the distillation.
Q3: What are the common impurities found in crude this compound?
A3: Common impurities may include starting materials, byproducts from the synthesis, and decomposition products. These can include other brominated or fluorinated phenols, as well as colored impurities arising from oxidation of the phenolic hydroxyl group.
Q4: What safety precautions should be taken when distilling this compound?
A4: this compound is classified as an irritant[1]. It is essential to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Due to the risk of decomposition at high temperatures, careful temperature control during distillation is crucial.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is dark or discolored after distillation. | Oxidation of the phenol group.[2] | - Ensure the distillation apparatus is free of air leaks and conduct the distillation under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents if any are involved in the workup prior to distillation.[2]- Protect the apparatus from light by wrapping it in aluminum foil.[2] |
| Low or no product recovery. | - Inaccurate pressure reading leading to incorrect distillation temperature.- Leaks in the vacuum system.- The compound may have a higher boiling point than anticipated due to impurities. | - Calibrate the vacuum gauge.- Carefully check all joints and connections for leaks. Ensure proper greasing of ground glass joints.[3]- If possible, perform a small-scale trial distillation to determine the correct boiling point range for your specific crude material. |
| Bumping or unstable boiling. | - Uneven heating.- Lack of boiling chips or inadequate stirring. | - Use a heating mantle with a stirrer for uniform heating.[3]- Add a magnetic stir bar to the distillation flask to ensure smooth boiling. Boiling chips are not effective under vacuum.[3] |
| Product solidifies in the condenser. | The condenser temperature is too low, causing the product to solidify. | - Increase the temperature of the cooling fluid in the condenser or use a condenser with a wider bore. |
| Distillate is impure (as determined by GC, NMR, etc.). | - Inefficient separation of impurities with close boiling points.- "Flooding" or "weeping" in the distillation column.[4] | - Use a fractional distillation column with appropriate packing material for better separation.- Adjust the distillation rate. A slower distillation rate generally leads to better separation.- Ensure the column is vertical and properly packed to avoid channeling. |
Data Presentation
Table 1: Physical and Safety Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₃BrF₂O | [1][5] |
| Molecular Weight | 208.99 g/mol | [1][5] |
| Appearance | Colorless to light yellow clear liquid | [5] |
| Boiling Point | 53 °C at 1 mmHg (1 Torr) | [1][5] |
| Density | Approximately 1.9 g/cm³ | [1] |
| Refractive Index | n20/D 1.54 | [5] |
| Hazard Category | Irritant | [1] |
Experimental Protocols
Vacuum Distillation of Crude this compound
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus using a round-bottom flask, a short path distillation head (or a fractionating column for higher purity), a condenser, a receiving flask, and a vacuum adapter.
-
Ensure all glassware is clean and dry.
-
Use a magnetic stirrer and a heating mantle to heat the distillation flask.
-
Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump.
-
A calibrated vacuum gauge should be included in the setup to monitor the pressure accurately.
-
-
Procedure:
-
Charge the distillation flask with the crude this compound and a magnetic stir bar. Do not fill the flask to more than two-thirds of its volume.
-
Seal all joints properly.
-
Begin stirring the crude material.
-
Slowly and carefully apply the vacuum. The pressure should be reduced to approximately 1 mmHg.
-
Once the desired pressure is stable, begin to heat the distillation flask gently.
-
Collect any low-boiling impurities as a forerun.
-
Increase the temperature gradually until the product begins to distill. The head temperature should remain constant during the collection of the pure fraction. For this compound, this should be around 53 °C at 1 mmHg.[1][5]
-
Collect the purified product in a pre-weighed receiving flask.
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the distillation of this compound.
References
preventing hydrodebromination side reactions in cross-coupling
Troubleshooting Guides & FAQs: Preventing Hydrodebromination Side Reactions
This guide provides researchers, scientists, and drug development professionals with practical solutions to common issues encountered during cross-coupling reactions, specifically focusing on the prevention of the undesired hydrodebromination side reaction.
Frequently Asked Questions (FAQs)
Q1: What is hydrodebromination and why is it a problem in my cross-coupling reaction?
Hydrodebromination is an undesired side reaction where the bromine atom on an aryl bromide is replaced by a hydrogen atom, leading to a reduced, non-coupled byproduct.[1][2][3] This side reaction lowers the yield of your desired cross-coupled product and introduces impurities that can be challenging to separate during purification.[1][3]
Q2: What is the primary cause of hydrodebromination in palladium-catalyzed cross-coupling reactions?
The principal cause of hydrodebromination is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][2] This Pd-H intermediate can arise from various sources, including the solvent (e.g., alcohols, water), the base, or other impurities.[1][2][4] Once formed, the Pd-H species can react with the aryl bromide in a competing catalytic cycle, leading to the replacement of the bromine atom with hydrogen instead of the desired coupling partner.[1][2]
Q3: I am observing significant hydrodebromination. What are the first troubleshooting steps I should take?
When significant hydrodebromination is observed, the first parameters to investigate are the base and the temperature .[2] Strong bases, particularly alkoxides, can promote the formation of hydride species that lead to hydrodebromination.[2] Switching to a milder base is a highly effective first step.[2] Simultaneously, lowering the reaction temperature can often increase selectivity by disfavoring the hydrodebromination pathway, which may have a higher activation energy.[2][5]
Q4: How does the choice of ligand affect hydrodebromination?
The choice of phosphine ligand is critical in controlling hydrodebromination.[3] Bulky, electron-rich biaryl phosphine ligands, such as SPhos and XPhos, are often employed to minimize this side reaction.[1][4] These ligands can promote the desired reductive elimination of the cross-coupled product over the hydrodebromination pathway.[3][4]
Q5: Can the quality of my boronic acid contribute to hydrodebromination in Suzuki-Miyaura coupling?
Yes, the stability of the boronic acid is a crucial factor. Some boronic acids, particularly certain 2-heterocyclic, vinyl, and cyclopropyl derivatives, are prone to decomposition, including protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[6][7] This decomposition can be accelerated by heat, base, and the palladium catalyst.[6] Using air-stable surrogates like MIDA boronates, which allow for the slow release of the boronic acid in situ, can mitigate this issue.[6]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting and minimizing hydrodebromination in your cross-coupling reactions.
Issue 1: Significant formation of the hydrodebrominated byproduct is observed.
Symptoms:
-
LC-MS or ¹H NMR analysis of the crude reaction mixture shows a significant peak corresponding to the hydrodebrominated product alongside the desired coupled product.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing hydrodebromination.
Detailed Recommendations:
| Parameter | Recommendation | Rationale |
| Base Selection | Switch from strong bases (e.g., NaOtBu, NaOH) to milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][2] | Strong bases can promote the formation of Pd-H species, which are responsible for hydrodebromination. Milder bases are less likely to generate these hydride species.[1][2] |
| Reaction Temperature | Lower the reaction temperature. For instance, if the reaction is running at 110°C, try reducing it to 80°C.[5] | The activation energy for hydrodebromination may be higher than that of the desired cross-coupling, so lowering the temperature can selectively disfavor the side reaction.[2] |
| Ligand Choice | Employ bulky, electron-rich biaryl phosphine ligands such as SPhos or XPhos.[1][4] | These ligands can accelerate the reductive elimination step to form the desired product, outcompeting the hydrodebromination pathway.[4] |
| Solvent System | Switch to aprotic, non-polar solvents like toluene. Avoid solvents known to promote hydrodehalogenation, such as DMF and alcohols.[4] | Alcohols and some polar aprotic solvents can act as hydride sources, contributing to the formation of Pd-H species.[3][4] |
| Boronic Acid Quality (for Suzuki Coupling) | Use high-purity boronic acids or consider using air-stable surrogates like N-methyliminodiacetic acid (MIDA) boronates.[6] | Unstable boronic acids can undergo protodeboronation, which can be exacerbated under reaction conditions. MIDA boronates provide a slow release of the boronic acid, maintaining a low concentration and minimizing decomposition.[6] |
Experimental Protocols
Optimized Suzuki-Miyaura Coupling Protocol to Minimize Hydrodebromination
This protocol provides a starting point for a Suzuki-Miyaura coupling prone to hydrodebromination, incorporating the troubleshooting strategies discussed above.
Materials:
-
Aryl Bromide (1.0 eq.)
-
Arylboronic Acid (1.2 eq.)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 eq.)
-
Anhydrous, degassed Toluene and Water (e.g., 10:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.[4]
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Add the degassed toluene and water solvent mixture via syringe.[4]
-
Heat the reaction mixture to 80°C with vigorous stirring.[2][4][5]
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Check for the consumption of the starting material and the formation of both the desired product and the hydrodebrominated byproduct.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.[1][2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography.
Visualizing the Competing Reaction Pathways
The following diagram illustrates the catalytic cycle for the desired cross-coupling reaction and the competing pathway leading to hydrodebromination.
Caption: Competing catalytic cycles in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Suzuki Reactions of 2-Bromo-4,6-difluorophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 2-Bromo-4,6-difluorophenol.
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading for the Suzuki reaction of this compound?
A1: For electron-deficient aryl bromides like this compound, a typical palladium catalyst loading is in the range of 1-5 mol%. However, with highly active catalyst systems, loadings as low as 0.005 mol% have been reported for other challenging aryl chlorides.[1] For initial optimizations, starting with 2-3 mol% of the palladium catalyst is a common practice.
Q2: Which palladium catalysts and ligands are recommended for this type of substrate?
A2: Due to the electron-deficient nature of this compound, bulky and electron-rich phosphine ligands are often preferred to facilitate the oxidative addition step. Catalyst systems like Pd(PPh₃)₄ are commonly used.[2] For more challenging couplings, advanced catalyst systems involving ligands such as SPhos or the use of N-heterocyclic carbene (NHC) ligands might be beneficial.[3]
Q3: What are the most common side reactions to be aware of?
A3: The most common side reactions in Suzuki couplings are homocoupling of the boronic acid and protodeboronation (loss of the boronic acid group). Dehalogenation of the aryl halide starting material can also occur.[4] The presence of oxygen can promote homocoupling, making it crucial to maintain an inert atmosphere. The phenolic hydroxyl group in this compound could potentially interfere with the reaction, although this is less common in Suzuki reactions compared to other cross-coupling reactions.
Q4: How does the choice of base impact the reaction?
A4: The base plays a crucial role in the transmetalation step of the catalytic cycle. Common bases for Suzuki reactions include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can influence the reaction rate and yield, and its selection is often dependent on the specific substrates and solvent system used.
Q5: Can the reaction be performed in aqueous media?
A5: Yes, Suzuki reactions are often performed in a mixture of an organic solvent (like dioxane, THF, or toluene) and water. The presence of water can be beneficial for dissolving the base and facilitating the reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Inappropriate base or solvent. 4. Low reaction temperature. 5. Poor quality of boronic acid. | 1. Use a fresh batch of catalyst or a more active pre-catalyst. 2. Ensure proper degassing of solvents and use of an inert gas (Argon or Nitrogen). 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O). 4. Gradually increase the reaction temperature (e.g., from 80 °C to 100 °C). 5. Use a fresh, high-purity boronic acid or consider converting it to a boronate ester. |
| Formation of Homocoupling Product (Biaryl from Boronic Acid) | 1. Presence of oxygen. 2. Catalyst decomposition. | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. 2. Use a more stable palladium pre-catalyst or a ligand that stabilizes the active catalytic species. |
| Significant Protodeboronation | 1. Boronic acid is unstable under the reaction conditions. 2. The base is too strong or the temperature is too high. 3. Presence of excess water. | 1. Use a boronic ester (e.g., pinacol ester) instead of the boronic acid. 2. Screen milder bases and lower the reaction temperature. 3. Use anhydrous conditions if possible, or minimize the amount of water. |
| Dehalogenation of Starting Material | 1. Presence of a hydride source. 2. Side reaction promoted by certain catalyst/ligand combinations. | 1. Ensure solvents are pure and free of potential hydride donors. 2. Screen different phosphine ligands or catalyst systems. |
| Difficulty in Product Purification | 1. Co-elution with byproducts. 2. Presence of palladium residues. | 1. Optimize the reaction to minimize byproduct formation. Explore different chromatographic conditions. 2. Treat the crude product with a palladium scavenger or perform a filtration through celite. |
Data Presentation
Table 1: Illustrative Effect of Catalyst Loading on the Suzuki Reaction of this compound *
| Entry | Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Key Observations |
| 1 | Pd(PPh₃)₄ | 0.5 | 24 | 45 | Incomplete conversion. |
| 2 | Pd(PPh₃)₄ | 1.0 | 12 | 75 | Good conversion, some starting material remains. |
| 3 | Pd(PPh₃)₄ | 2.0 | 8 | 92 | Optimal balance of conversion and reaction time. |
| 4 | Pd(PPh₃)₄ | 5.0 | 8 | 93 | No significant improvement in yield, increased cost. |
| 5 | Pd₂(dba)₃ / SPhos | 0.5 | 10 | 88 | Higher activity at lower loading compared to Pd(PPh₃)₄. |
*This data is representative and intended for illustrative purposes. Actual results may vary depending on the specific boronic acid, base, solvent, and temperature used.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (2 mol%).
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for optimizing catalyst loading.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
challenges in the scale-up of 2-Bromo-4,6-difluorophenol reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4,6-difluorophenol. The information provided is intended to assist in overcoming common challenges encountered during the scale-up of reactions involving this versatile chemical intermediate.
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Low yields in palladium-catalyzed cross-coupling reactions are a common challenge during scale-up. A systematic evaluation of reaction parameters is crucial for optimization.
Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields can often be attributed to issues with the catalyst system, base, solvent, or reaction temperature. Consider the following troubleshooting steps:
-
Catalyst Activity: The palladium catalyst may be inactive or have low turnover.
-
Solution: Use a fresh, high-quality catalyst. Consider using a pre-catalyst that is more stable. Ensure all solvents and reagents are thoroughly degassed to prevent catalyst deactivation by oxygen. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.
-
-
Ligand Selection: The choice of phosphine ligand is critical for efficient catalysis.
-
Solution: For electron-rich this compound, bulky and electron-rich ligands such as XPhos, SPhos, or RuPhos can be effective in promoting the desired reductive elimination over side reactions.
-
-
Base Selection and Strength: The base may not be optimal for the specific reaction conditions.
-
Solution: Weaker, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong alkoxide bases (e.g., NaOtBu) to minimize side reactions like hydrodehalogenation.
-
-
Reaction Temperature and Time: The reaction may not be running at its optimal temperature.
-
Solution: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. High temperatures can lead to thermal degradation, while low temperatures may result in a sluggish reaction. Consider a lower temperature for a longer duration.[1]
-
Issue 2: Incomplete Williamson Ether Synthesis
The Williamson ether synthesis is a common method for forming ether linkages, but incomplete reactions can be a hurdle, especially during scale-up.
Question: My Williamson ether synthesis using this compound is not proceeding to completion. What should I check?
Answer: Incomplete ether synthesis is often due to insufficient deprotonation of the phenolic hydroxyl group or issues with the alkylating agent.
-
Inadequate Deprotonation: The base may not be strong enough to fully deprotonate the phenol.
-
Solution: While strong bases like sodium hydride (NaH) ensure complete deprotonation, they require strictly anhydrous conditions. A moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile is often a practical and effective choice. Ensure at least 2-3 equivalents of the base are used.
-
-
Poor Alkylating Agent: The Williamson ether synthesis proceeds via an Sₙ2 mechanism, which is sensitive to steric hindrance.
-
Solution: Whenever possible, use a primary alkyl halide or a methyl halide as the electrophile. Secondary and tertiary alkyl halides are more prone to undergoing a competing E2 elimination reaction, which will reduce the yield of the desired ether.
-
-
Reaction Temperature and Time: The reaction may be too slow at room temperature.
-
Solution: Heating the reaction mixture, typically between 50-100°C, can increase the reaction rate. Monitor the reaction progress by TLC to determine the optimal reaction time.
-
Issue 3: Impurity Formation and Purification Challenges at Scale
As reaction volumes increase, so does the challenge of controlling impurities and achieving efficient purification.
Question: I am observing significant side products, such as hydrodebromination, in my Buchwald-Hartwig amination of this compound. How can I minimize these?
Answer: Hydrodebromination is a common side reaction that can be minimized by optimizing the choice of ligand, base, and reaction temperature.
-
Ligand Choice: Use bulky, electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos) to promote reductive elimination over β-hydride elimination.
-
Base Selection: Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃) from strong alkoxide bases (e.g., NaOt-Bu) which can promote β-hydride elimination.
-
Temperature Control: Lower the reaction temperature and monitor the reaction to avoid prolonged heating after completion.
Question: What are common challenges in the purification of this compound derivatives at a larger scale?
Answer: Scaling up purification from laboratory to commercial scale can present several challenges:
-
Chromatography: Methods like preparatory HPLC or traditional column chromatography can become exponentially expensive at a manufacturing level.
-
Crystallization: Identifying suitable crystallization conditions to effectively remove process-related impurities can be challenging. Impurities may co-crystallize with the product, making their removal difficult.
-
Residual Palladium: Removing residual palladium from the final product to meet regulatory requirements (typically <10 ppm for active pharmaceutical ingredients) is a significant challenge. This often requires treatment with scavengers like SiliaMetS Thiol or Diamine.
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of degradation of this compound?
A1: Degradation of this compound may be indicated by a change in its physical appearance, such as discoloration from its typical off-white or pale yellow color. If you observe any significant color change, it is advisable to verify its purity using analytical techniques like NMR or GC-MS before use.
Q2: Is this compound compatible with strong bases?
A2: this compound is generally incompatible with strong bases and strong oxidizing agents. While many reactions require a base, the choice of base and reaction conditions must be carefully considered to avoid unwanted side reactions or decomposition.
Q3: What are the most common applications of this compound in synthesis?
A3: this compound is a valuable building block in organic synthesis, commonly used as a precursor in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, and for the synthesis of ethers via reactions like the Williamson ether synthesis. These reactions are crucial for creating complex molecules in pharmaceutical and materials science research.
Q4: What are the main safety precautions to consider when working with this compound?
A4: this compound is known for its high reactivity and potential toxic and corrosive properties.[2] It is classified as an irritant.[2] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.
Quantitative Data
The following tables summarize representative quantitative data for common reactions involving brominated phenols. Note that this data is for structurally similar compounds and should be used as a guideline for the optimization of reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Various Aryl Bromides
| Aryl Bromide | Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 95 |
| 4-Bromoanisole | Phenylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 92 |
| 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 88 |
Data is illustrative and sourced from reactions with related brominated aromatic compounds.
Table 2: Buchwald-Hartwig Amination of Aryl Bromides
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Conversion (%) |
| 4-Bromotoluene | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | >99 |
| 4-Bromotoluene | Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 100 | 98 |
| 2-Bromotoluene | N-Methylaniline | Pd-G3-XPhos | LHMDS | Toluene | 100 | 99 |
Data is illustrative and sourced from reactions with related brominated aromatic compounds.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound.
Reagents:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Williamson Ether Synthesis
This protocol outlines a general method for the etherification of this compound.
Reagents:
-
This compound (1.0 equiv.)
-
Alkyl halide (e.g., a primary alkyl bromide, 1.1-1.5 equiv.)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv.)
-
Solvent (e.g., DMF or acetonitrile)
Procedure:
-
In a round-bottom flask, dissolve this compound in the solvent.
-
Add the base (e.g., potassium carbonate) to the solution.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add the alkyl halide to the reaction mixture.
-
Heat the mixture to a temperature between 50-100°C and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura reactions.
Caption: Logical workflow for Williamson Ether Synthesis of this compound.
Caption: Role of this compound in a drug discovery pathway.
References
Technical Support Center: Managing Thermal Decomposition of 2-Bromo-4,6-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in managing the thermal decomposition of 2-Bromo-4,6-difluorophenol during experimental procedures. The information provided is based on the known properties of this compound, data from related halogenated phenols, and general principles of chemical safety and reaction management.
Frequently Asked Questions (FAQs)
Q1: What are the known thermal properties of this compound?
| Property | Value |
| Boiling Point | 153-154 °C (lit.) |
| Flash Point | 53°C/1mm |
Heating this compound should always be conducted with caution in a well-ventilated chemical fume hood.[1]
Q2: What are the potential hazards associated with the thermal decomposition of this compound?
A2: While specific decomposition data is limited, the thermal breakdown of halogenated phenols can generate hazardous byproducts. Based on studies of similar compounds, such as other brominated phenols and brominated flame retardants, potential decomposition products may include:
-
Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF): Corrosive and toxic gases.
-
Brominated and Fluorinated Hydrocarbons: These can be toxic and environmentally persistent.
-
Dioxins and Furans: The pyrolysis of brominated phenols has been shown to produce polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which are highly toxic and carcinogenic.[2][3]
Q3: At what temperature should I expect this compound to start decomposing?
A3: The exact onset of thermal decomposition for this compound is not documented. However, as a general precaution for halogenated phenols, it is advisable to maintain reaction temperatures well below the boiling point and to monitor for any signs of decomposition, such as color change, gas evolution, or an unexpected increase in temperature. For sensitive reactions, it is recommended to conduct thermal analysis (DSC/TGA) to determine the precise decomposition temperature under your specific experimental conditions.
Q4: How can I minimize the risk of thermal decomposition during my experiments?
A4: To minimize the risk of thermal decomposition, consider the following preventative measures:
-
Use of Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can often precede or accelerate thermal decomposition.
-
Controlled Heating: Utilize a well-controlled heating system, such as an oil bath with a temperature controller, to ensure a stable and uniform reaction temperature. Avoid localized overheating.
-
Reaction Monitoring: Continuously monitor the reaction for any signs of decomposition. This can include visual inspection, temperature probes, and analytical techniques like Thin Layer Chromatography (TLC) or in-situ spectroscopy.
-
Solvent Choice: Select a solvent with a boiling point that allows for a sufficient temperature window below the potential decomposition temperature of your compound.
Troubleshooting Guide
This guide addresses common issues that may arise during the heating of this compound in experimental setups.
| Observed Issue | Potential Cause | Recommended Action |
| Reaction mixture darkens or changes color unexpectedly. | Onset of thermal decomposition or oxidation. | 1. Immediately reduce or remove the heat source. 2. Ensure a continuous and sufficient flow of inert gas. 3. If possible, take a small aliquot for analysis to identify potential byproducts. 4. Consider if the reaction can be performed at a lower temperature for a longer duration. |
| Unexpected gas evolution. | Decomposition of the starting material or reagents, leading to the formation of gaseous byproducts like HBr or HF. | 1. Do not inhale the fumes. Ensure the reaction is being conducted in a properly functioning chemical fume hood. 2. Lower the reaction temperature. 3. Consider passing the off-gas through a basic scrubber (e.g., a solution of sodium bicarbonate) to neutralize acidic gases. |
| Sudden and uncontrolled increase in reaction temperature (thermal runaway). | Exothermic decomposition reaction has been initiated. | 1. Immediately remove the heat source and initiate emergency cooling (e.g., an ice bath). 2. If the reaction is in a large vessel, alert colleagues and be prepared to evacuate the area. 3. Review the reaction conditions and consider reducing the concentration of reactants or the reaction temperature in future experiments. 4. Implement engineering controls such as pressure relief devices for scaled-up reactions.[4] |
| Low yield or formation of multiple unidentified byproducts. | Partial decomposition of this compound. | 1. Optimize the reaction temperature by running a series of experiments at lower temperatures. 2. Purify the starting material to remove any impurities that might catalyze decomposition. 3. Analyze the byproduct mixture by GC-MS or LC-MS to identify potential decomposition products, which can provide insight into the degradation pathway. |
Experimental Protocols
General Protocol for Safe Heating of this compound
This protocol provides a general framework for heating this compound in a laboratory setting. Note: This is a generalized procedure and may need to be adapted for specific reactions.
Materials:
-
This compound
-
Appropriate solvent (degassed)
-
Reaction flask (oven-dried)
-
Magnetic stir bar
-
Condenser
-
Inert gas source (Nitrogen or Argon) with bubbler
-
Heating mantle or oil bath with a temperature controller
-
Thermometer or thermocouple
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to remove any adsorbed moisture.
-
Inert Atmosphere: Assemble the reaction apparatus (flask, condenser) and purge the system with an inert gas for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the experiment, monitored by a bubbler.
-
Charging the Flask: Add the this compound and the degassed solvent to the reaction flask under a positive flow of inert gas.
-
Controlled Heating: Place the flask in a heating mantle or an oil bath connected to a temperature controller. Position a thermometer or thermocouple in the reaction mixture (if possible) or the heating bath to accurately monitor the temperature.
-
Gradual Heating: Increase the temperature gradually to the desired setpoint. Avoid rapid heating, which can cause thermal shock and localized overheating.
-
Reaction Monitoring: Continuously monitor the reaction for any visual changes (color, precipitate formation, gas evolution) and check the reaction progress by appropriate analytical methods (e.g., TLC, GC).
-
Cooling: Once the reaction is complete, turn off the heat source and allow the reaction mixture to cool to room temperature under the inert atmosphere.
-
Work-up: Proceed with the reaction work-up as per your specific protocol.
Visualizations
Caption: Experimental workflow for the safe heating of this compound.
Caption: Logical troubleshooting guide for suspected thermal decomposition.
References
Technical Support Center: Column Chromatography Purification of 2-Bromo-4,6-difluorophenol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of 2-bromo-4,6-difluorophenol and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound derivatives?
A1: For the purification of moderately polar compounds like this compound derivatives, silica gel is the most commonly used stationary phase.[1][2] Due to the presence of the polar phenolic hydroxyl group and the electronegative fluorine and bromine atoms, silica gel provides good selectivity. In cases where the compound shows instability on acidic silica, alternative stationary phases like neutral or basic alumina, or even reversed-phase silica (C18), can be considered.[3][4] For more challenging separations, phenyl-based stationary phases, such as fluorophenyl columns, can offer unique selectivity for halogenated compounds.[5]
Q2: How do I select an appropriate mobile phase for my this compound derivative?
A2: The selection of a suitable mobile phase, or eluent, is critical for achieving good separation.[6][7][8] A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate or dichloromethane.[1][6] The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) beforehand. Aim for an Rf value of your target compound in the range of 0.2-0.4 for the best separation on a column.[4][9]
Q3: My this compound derivative is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate. What should I do?
A3: If your compound is very polar and does not move from the baseline, you can try more polar solvent systems.[3] Consider adding a small percentage of methanol to your ethyl acetate/hexane mixture. For highly polar compounds, a solvent system containing ammonia, such as 1-10% of a 10% ammonium hydroxide solution in methanol mixed with dichloromethane, can be effective.[10] Alternatively, reversed-phase chromatography with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) might be a suitable option.[1]
Q4: My purified compound appears to be degrading on the silica gel column. How can I prevent this?
A4: Degradation on silica gel can occur with sensitive compounds, as silica gel is acidic.[4] To mitigate this, you can deactivate the silica gel by flushing the packed column with a solvent mixture containing a small amount of a base, like 1-2% triethylamine, before loading your sample.[4] Alternatively, using a less acidic stationary phase such as neutral alumina can prevent decomposition.[4] You can test your compound's stability by spotting it on a TLC plate, letting it sit for an hour or two, and then eluting it to see if any new spots appear.[3]
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography purification of this compound derivatives.
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation / Co-elution of Impurities | - Inappropriate solvent system.- Column overloading.- Column channeling. | - Optimize the mobile phase using TLC to achieve a greater difference in Rf values.- Reduce the amount of crude material loaded onto the column (typically 1-5% of the silica gel weight).- Ensure the column is packed uniformly without any cracks or air bubbles.[11] |
| Product Elutes Too Quickly (in the solvent front) | - The mobile phase is too polar. | - Start with a less polar solvent system (e.g., higher percentage of hexane).- Check the first few fractions carefully; your compound may have eluted undetected.[3][10] |
| Product Takes Too Long to Elute or is Not Eluting | - The mobile phase is not polar enough.- The compound may have decomposed on the column. | - Gradually increase the polarity of the mobile phase (gradient elution).[3][10]- If the compound is still not eluting, a final flush with a very polar solvent (e.g., methanol or acetone) can be attempted.[11]- Check for compound stability on silica gel using a TLC test.[3] |
| Streaking or Tailing of the Compound Band | - The compound is not sufficiently soluble in the mobile phase.- Interactions with the stationary phase (e.g., acidic silica and a basic compound). | - Add a small amount of a more polar solvent to the mobile phase to improve solubility.- For basic compounds, add a small amount of triethylamine (0.1-1%) to the eluent to suppress tailing.[4] |
| Compound Crystallizes on the Column | - The compound has low solubility in the chosen eluent and is highly concentrated at the top of the column. | - Pre-adsorb the crude mixture onto a small amount of silica gel before loading it onto the column (dry loading).[12]- Use a wider column to reduce the concentration of the initial band.[3] |
Experimental Protocols
General Protocol for Column Chromatography Purification
This protocol provides a general guideline for the purification of a this compound derivative using silica gel column chromatography.
1. Preparation of the Column:
-
Select an appropriate size glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.[2]
-
Add a thin layer of sand over the plug.[2]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, allowing the silica to settle without air bubbles. Gently tap the column to ensure even packing.[2]
-
Add another layer of sand on top of the packed silica gel.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound derivative in a minimal amount of the initial mobile phase. Carefully load the solution onto the top of the column using a pipette.[12]
-
Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[12]
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column without disturbing the top layer of sand.
-
Begin elution by opening the stopcock. Maintain a constant level of solvent above the silica gel at all times.
-
If using a gradient, start with the least polar solvent mixture and gradually increase the polarity by adding more of the polar solvent.
-
Collect fractions in an organized manner (e.g., in test tubes in a rack).
4. Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify which ones contain the desired compound.
-
Combine the pure fractions containing the target this compound derivative.
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified product.
Illustrative Quantitative Data
The following tables provide examples of how to structure quantitative data for column chromatography experiments. Note that these are illustrative values for a hypothetical this compound derivative.
Table 1: TLC Analysis for Solvent System Optimization
| Solvent System (Hexane:Ethyl Acetate) | Rf of Starting Material | Rf of Product | Rf of Impurity |
| 9:1 | 0.85 | 0.60 | 0.75 |
| 4:1 | 0.60 | 0.35 | 0.50 |
| 2:1 | 0.40 | 0.15 | 0.25 |
Based on this illustrative data, a 4:1 Hexane:Ethyl Acetate system would be a good starting point for column chromatography.
Table 2: Example of a Gradient Elution Profile
| Fraction Numbers | Solvent System (Hexane:Ethyl Acetate) | Compounds Eluted |
| 1-10 | 9:1 | Non-polar impurities |
| 11-25 | 4:1 | Purified Product |
| 26-35 | 2:1 | More polar impurities |
| 36-40 | 1:1 with 1% Methanol | Highly polar baseline material |
Visualizations
Experimental Workflow
References
- 1. uhplcs.com [uhplcs.com]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of Different Stationary Phases in the Separation of Inter-Cross-Linked Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. Purification [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Reaction Monitoring of 2-Bromo-4,6-difluorophenol Conversions by TLC
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing thin-layer chromatography (TLC) to monitor chemical conversions of 2-Bromo-4,6-difluorophenol. As a versatile chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, accurate reaction monitoring is crucial.[1][2][3] This document is structured to address common challenges and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: Why is TLC a suitable method for monitoring reactions with this compound?
A1: TLC is a rapid, cost-effective, and highly sensitive technique for qualitatively monitoring the progress of a reaction.[4] It allows for the quick determination of the presence or disappearance of starting materials and the formation of products.[5] Given that this compound and its derivatives are often UV-active due to their aromatic nature, visualization is typically straightforward.[6][7]
Q2: How do I select an appropriate solvent system (mobile phase) for my TLC analysis?
A2: The goal is to find a solvent system that provides good separation between your starting material (this compound), your product(s), and any significant byproducts. A good starting point for "normal" polarity compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[8]
-
Initial Recommendation: Begin with a 10-50% ethyl acetate in hexane mixture.[8]
-
Too High Rf (spots near solvent front): If all spots travel to the top of the plate, the solvent system is too polar. Reduce the proportion of the polar solvent (e.g., ethyl acetate).[9]
-
Too Low Rf (spots near baseline): If the spots do not move significantly from the baseline, the solvent system is not polar enough. Increase the proportion of the polar solvent.[9][10]
-
For Acidic Products: If your product is a carboxylic acid, which can streak on the silica plate, adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase can improve spot shape.[11]
Q3: My spots are streaking. What are the common causes and solutions?
A3: Streaking is a common issue in TLC where a sample moves up the plate as a line rather than a distinct spot.[12] The primary causes include:
-
Sample Overloading: Applying too much sample is a frequent cause.[12][13][14] Dilute your sample and re-spot.[11]
-
Inappropriate Solvent System: The polarity of the solvent may not be suitable, leading to poor separation.[12] Experiment with different solvent systems.
-
Acidic or Basic Compounds: The phenolic hydroxyl group of this compound is acidic and can interact with the silica gel, causing streaking.[12] Adding a small amount of acid (like acetic acid) to the eluent can often resolve this.[11]
-
High-Boiling Point Solvents: Solvents like DMF or DMSO in your reaction mixture can interfere with the separation.[12] Ensure your TLC sample is sufficiently diluted.
Q4: How do I visualize the spots on my TLC plate?
A4: Since this compound contains an aromatic ring, the most common and non-destructive visualization method is UV light.[6][7]
-
UV Visualization: Most commercial TLC plates contain a fluorescent indicator that glows green under short-wave UV light (254 nm). UV-active compounds will appear as dark spots.[6]
-
Staining: If your product is not UV-active, various chemical stains can be used. For phenols, a ferric chloride (FeCl₃) stain can be effective, often producing colored spots.[15][16] Permanganate or p-anisaldehyde stains are also good general-purpose options for a variety of functional groups.[6]
-
Iodine: An iodine chamber can also be used and is effective for many organic compounds.[15][16]
Q5: How do I interpret the results of my reaction monitoring TLC?
A5: A typical reaction monitoring TLC will have three lanes:
-
Starting Material (SM): A spot of your pure starting material.
-
Co-spot (Co): A spot where both the starting material and the reaction mixture are applied in the same location.
-
Reaction Mixture (RM): A spot of your reaction mixture.
As the reaction progresses, you should observe the spot corresponding to the starting material in the RM lane diminish in intensity, while a new spot corresponding to the product appears.[17][18] The co-spot is crucial to confirm if the spot in the reaction mixture is indeed the starting material, especially if the Rf values of the reactant and product are similar.[19]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No spots are visible. | Sample may be too dilute. | Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[11] |
| Compound is not UV-active. | Use a chemical stain for visualization.[11] | |
| The solvent level in the developing chamber was above the spotting line. | Ensure the solvent level is below the baseline to prevent the sample from dissolving into the solvent pool.[20] | |
| Spots are elongated or crescent-shaped. | The spotting may have damaged the silica surface. | Apply the sample gently without scratching the plate. |
| The sample was applied in a highly polar solvent, causing it to spread at the origin. | Use a less polar, volatile solvent to dissolve your sample for spotting.[13] | |
| Rf values are inconsistent between runs. | The TLC chamber was not saturated with solvent vapor. | Place a piece of filter paper in the chamber to aid in equilibration before running the plate.[21] |
| The composition of the solvent system changed due to evaporation of a more volatile component. | Use fresh solvent for each run and keep the chamber covered.[20] | |
| Unexpected spots appear. | Contamination of the TLC plate or spotting capillary. | Handle the TLC plate by the edges to avoid transferring oils from your fingers. Use clean capillaries for each sample.[20] |
| Using a pen instead of a pencil to draw the baseline. | Ink can be mobile in the solvent system. Always use a pencil for marking.[20] |
Experimental Protocols
Protocol 1: Standard TLC Workflow for Reaction Monitoring
-
Preparation of the Developing Chamber:
-
Pour the chosen solvent system into a TLC chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper inside, leaning against the chamber wall, to ensure the atmosphere is saturated with solvent vapor.[21]
-
Cover the chamber and allow it to equilibrate for 5-10 minutes.
-
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the plate.[5]
-
Mark the lanes for the starting material (SM), co-spot (Co), and reaction mixture (RM).
-
-
Spotting the Plate:
-
Using a capillary tube, apply a small spot of the diluted starting material to the SM lane.
-
Apply a spot of the starting material to the Co lane.
-
Apply a spot of the reaction mixture directly on top of the starting material spot in the Co lane.
-
Apply a spot of the reaction mixture to the RM lane.
-
Ensure the spots are small and concentrated for best resolution.[21]
-
-
Developing the Plate:
-
Carefully place the TLC plate in the equilibrated chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualization and Analysis:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots using a UV lamp and circle them with a pencil.[6]
-
If necessary, use an appropriate chemical stain.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[22][23][24]
-
Visualizations
TLC Reaction Monitoring Workflow
Caption: Workflow for monitoring a chemical reaction using Thin-Layer Chromatography.
References
- 1. This compound | 98130-56-4 [amp.chemicalbook.com]
- 2. Cas 98130-56-4,this compound | lookchem [lookchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. theory.labster.com [theory.labster.com]
- 8. Chromatography [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. silicycle.com [silicycle.com]
- 12. benchchem.com [benchchem.com]
- 13. chembam.com [chembam.com]
- 14. microbiozindia.com [microbiozindia.com]
- 15. faculty.fiu.edu [faculty.fiu.edu]
- 16. Stains for Developing TLC Plates [faculty.washington.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. coconote.app [coconote.app]
- 19. How To [chem.rochester.edu]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 22. Khan Academy [khanacademy.org]
- 23. study.com [study.com]
- 24. studymind.co.uk [studymind.co.uk]
Validation & Comparative
Comparative NMR Analysis of 2-Bromo-4,6-difluorophenol and Related Halogenated Phenols
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as a cornerstone technique for determining molecular structure. This guide provides a comparative analysis of the NMR spectral data for 2-Bromo-4,6-difluorophenol and structurally related halogenated phenols. Due to the limited availability of direct experimental data for this compound in publicly accessible databases, this guide presents a comparative overview with analogous compounds to infer its spectral characteristics.
¹H and ¹³C NMR Data of Halogenated Phenols
The chemical shifts (δ) in NMR spectroscopy are indicative of the electronic environment of the nuclei. The following tables summarize the reported ¹H and ¹³C NMR data for several commercially available halogenated phenols that serve as valuable alternatives for comparison. These compounds share key structural motifs with this compound, providing a basis for predicting its spectral features.
Table 1: ¹H NMR Spectral Data of Comparative Phenolic Compounds
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 2-Bromo-4-fluorophenol | CDCl₃ | 7.22 (dd), 6.97 (m), 5.35 (s, -OH)[1] |
| 2,6-Dibromo-4-fluorophenol | - | Data not available in search results[2] |
| 2,6-Difluorophenol | - | Data not available in search results[3] |
| 2-Bromophenol | CDCl₃ | Data not available in search results |
Table 2: ¹³C NMR Spectral Data of Comparative Phenolic Compounds
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 2-Bromo-4-fluorophenol | - | Specific shifts not detailed in search results[4] |
| 2,6-Dibromo-4-fluorophenol | - | Specific shifts not detailed in search results[5] |
| 2-Bromophenol | CDCl₃ | Specific shifts not detailed in search results[6] |
Note: The absence of specific chemical shift values in the search results for some compounds highlights the variability in publicly accessible spectral data. The provided links offer access to the spectral images for further analysis.
Experimental Protocols for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following outlines a general methodology for the ¹H and ¹³C NMR analysis of phenolic compounds.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the phenolic compound.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent can influence the chemical shift of labile protons, such as the hydroxyl proton.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm for referencing the chemical shifts.
-
Homogenization: Gently vortex or invert the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to ensure homogeneity, which is critical for sharp spectral lines.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical spectral parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon atom.
-
Typical spectral parameters include a spectral width of 0 to 220 ppm, a larger number of scans (due to the lower natural abundance of ¹³C), and a relaxation delay appropriate for the compound.
-
Visualizing Molecular Structure and Analytical Workflow
To better understand the expected NMR signals and the process of analysis, the following diagrams are provided.
Caption: Predicted NMR signals for this compound.
Caption: A generalized workflow for NMR sample analysis.
References
- 1. 2-Bromo-4-fluorophenol(496-69-5) 1H NMR spectrum [chemicalbook.com]
- 2. 2,6-Dibromo-4-fluorophenol(344-20-7) 1H NMR [m.chemicalbook.com]
- 3. 2,6-Difluorophenol(28177-48-2) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Bromo-4-fluorophenol(496-69-5) 13C NMR spectrum [chemicalbook.com]
- 5. 2,6-Dibromo-4-fluorophenol(344-20-7) 13C NMR [m.chemicalbook.com]
- 6. 2-Bromophenol(95-56-7) 13C NMR spectrum [chemicalbook.com]
A Comparative Guide to the HPLC Analysis of 2-Bromo-4,6-difluorophenol Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate analysis of reaction mixtures is paramount for process optimization, impurity profiling, and quality control. 2-Bromo-4,6-difluorophenol is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] This guide provides a comparative overview of two robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of a typical reaction mixture in which this compound is the target compound. The comparison is based on established methodologies for the analysis of similar halogenated phenols.[3][4]
The selection of an appropriate HPLC method is critical for resolving the main component from starting materials, byproducts, and other impurities. The methods presented here utilize two different stationary phases to achieve alternative selectivity: a standard C18 column and a Pentafluorophenyl (PFP) column, which is particularly effective for separating halogenated aromatic compounds.[4]
Hypothetical Reaction and Potential Impurities
To illustrate the analytical challenge, we consider the synthesis of this compound via the bromination of 4,6-difluorophenol. The reaction mixture could plausibly contain the following components that require separation and quantification:
-
4,6-Difluorophenol: Unreacted starting material.
-
This compound: The desired product.
-
Dibromo-4,6-difluorophenol: An over-brominated byproduct.
-
Isomeric Bromodifluorophenols: Potential side products if the reaction is not perfectly regioselective.
The effective separation of these structurally similar compounds is essential for accurate reaction monitoring and purity assessment.
Comparative Analysis of HPLC Methods
The performance of two distinct reversed-phase HPLC methods is compared below. Method A employs a standard C18 column, a workhorse in reversed-phase chromatography, while Method B utilizes a PFP column, which offers alternative selectivity for halogenated and aromatic compounds through dipole-dipole and π-π interactions.[4]
Data Presentation: Comparison of Chromatographic Performance
The following table summarizes hypothetical but realistic quantitative data for the separation of components in the reaction mixture using the two proposed HPLC methods.
| Compound | Method A: C18 Column | Method B: PFP Column | ||
| Retention Time (min) | Resolution (Rs) | Retention Time (min) | Resolution (Rs) | |
| 4,6-Difluorophenol | 3.5 | - | 4.2 | - |
| This compound | 5.8 | 4.5 | 6.5 | 5.1 |
| Dibromo-4,6-difluorophenol | 8.2 | 4.1 | 9.8 | 6.2 |
| Isomeric Bromodifluorophenol | 5.6 | 1.1 | 7.1 | 2.5 |
Experimental Protocols
Detailed methodologies for the two comparative HPLC analyses are provided below. These protocols are based on common practices for the analysis of halogenated phenols.[3][4]
Method A: Reversed-Phase HPLC with C18 Column
This method is a standard approach for the analysis of moderately polar compounds like this compound, leveraging a C18 stationary phase for hydrophobic interactions.[4]
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 40% B to 70% B in 10 minutes, then hold at 70% B for 2 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.
-
Vortex the solution to ensure homogeneity.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Method B: Reversed-Phase HPLC with PFP Column
PFP columns offer alternative selectivity for halogenated compounds due to dipole-dipole, pi-pi, and hydrophobic interactions. This can be advantageous for resolving structurally similar isomers.[4]
Chromatographic Conditions:
-
Column: Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: Acetonitrile
-
-
Gradient: 35% B to 65% B in 12 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Follow the same procedure as described for Method A.
Visualizations
Logical Workflow for HPLC Analysis
The following diagram illustrates the logical workflow for the HPLC analysis of the this compound reaction mixture.
Hypothetical Reaction Pathway and Analytical Targets
This diagram illustrates the hypothetical synthesis of this compound and the key chemical species targeted for separation in the HPLC analysis.
References
A Comparative Guide to 2-Bromo-4,6-difluorophenol and Other Brominated Phenols for Researchers
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Brominated Phenols with a Focus on 2-Bromo-4,6-difluorophenol as a Key Synthetic Intermediate.
This guide offers a comparative study of this compound and other brominated phenols, providing insights into their physicochemical properties, synthesis, and biological activities. While this compound is a valuable building block in medicinal chemistry, publicly available data on its direct biological performance is limited.[1][2] Therefore, this guide presents its properties alongside the experimentally determined biological activities of other notable brominated phenols to provide a comprehensive resource for researchers in drug discovery and development.
Physicochemical Properties: A Comparative Overview
The substitution pattern of bromine and fluorine atoms on the phenol ring significantly influences the physicochemical properties of these compounds, which in turn affects their reactivity, bioavailability, and potential as drug candidates.[1]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | pKa (Predicted) |
| This compound | C₆H₃BrF₂O | 208.99 | 153-154 | 1.821 (at 25°C) | 7.20 ± 0.23 |
| 2-Bromophenol | C₆H₅BrO | 173.01 | 194 | ~1.5 | - |
| 4-Bromophenol | C₆H₅BrO | 173.01 | 235-238 | - | 9.34 |
| 2,4-Dibromophenol | C₆H₄Br₂O | 251.90 | 234 | - | - |
| 2,4,6-Tribromophenol | C₆H₃Br₃O | 330.80 | 244 | - | - |
| Pentabromophenol | C₆HBr₅O | 488.59 | 275 (decomposes) | - | - |
Note: Data for this compound is sourced from[3][4]. Data for other brominated phenols is compiled from various chemical databases.
Synthesis of Brominated Phenols: Experimental Protocols
The synthesis of brominated phenols can be achieved through various methods, primarily involving the electrophilic bromination of phenol or its derivatives. The choice of solvent and brominating agent can influence the regioselectivity of the reaction.
General Protocol for the Synthesis of p-Bromophenol
This procedure describes the bromination of phenol using bromine in a carbon disulfide solvent.
Materials:
-
Phenol
-
Carbon disulfide
-
Bromine
-
Ice
-
Calcium chloride
Procedure:
-
Dissolve 1 kg (10.6 moles) of phenol in 1 L of carbon disulfide in a 5-liter round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel.
-
Attach a calcium chloride tube to the top of the condenser, leading to a beaker with ice and water to absorb the evolved hydrogen bromide.
-
Prepare a solution of 1702 g (10.7 moles) of bromine in 500 cc of carbon disulfide and place it in the separatory funnel.
-
Cool the reaction flask to below 5°C using a salt and ice mixture.
-
Start stirring and add the bromine solution dropwise over approximately two hours.
-
After the addition is complete, disconnect the flask and set up for downward distillation to remove the carbon disulfide.
-
The residual liquid is then distilled under reduced pressure to obtain p-bromophenol.
Synthesis of 2-Bromo-6-fluorophenol
This protocol details a method for the synthesis of 2-Bromo-6-fluorophenol from 2-bromophenol.[5]
Materials:
-
2-Bromophenol
-
10% Acetic acid aqueous solution
-
Selectfluor
-
Eosin Y
-
Saturated NaCl aqueous solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
To 4 ml of a 10% acetic acid aqueous solution, add 1 mmol of 2-bromo-phenol, 1.5 mmol of Selectfluor, and 0.05 mmol of Eosin Y.[5]
-
Irradiate the mixture with a 12 W blue light at room temperature for 6 hours.[5]
-
After the reaction is complete, add a saturated NaCl aqueous solution.[5]
-
Extract the product with dichloromethane.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude compound.[5]
-
The crude product can be purified by silica gel column chromatography.[5]
Comparative Biological Activity: Enzyme Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition is a key therapeutic strategy for type 2 diabetes.[8][9][10]
Table of PTP1B Inhibition by Bromophenol Derivatives
| Compound | IC₅₀ (µM) | Source |
| Bromophenol 4g (a highly brominated derivative) | 0.68 | [8] |
| Bromophenol 4e (isolated from red algae) | 2.42 | [8] |
| 3,4-dibromo-5-(methoxymethyl)-1,2-benzenediol | 3.4 | - |
| 2-methyl-3-(2,3-dibromo-4,5-dihydroxy)-propylaldehyde | 4.5 | - |
| 3-(2,3-dibromo-4,5-dihydroxy-phenyl)-4-bromo-5,6-dihydroxy-1,3-dihydroiso-benzofuran | 2.8 | - |
Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA) Inhibition
Inhibitors of AChE are used in the treatment of Alzheimer's disease, while CA inhibitors have applications for conditions like glaucoma and epilepsy.[7][11]
Table of AChE and CA Inhibition by Novel Bromophenol Derivatives
| Compound Series | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Source |
| Bromophenols (13–21) | AChE | 8.35 - 21.00 | 6.54 - 24.86 | [11] |
| Bromophenols (13–21) | hCA I | 12.38 - 38.50 | 2.53 - 25.67 | [11] |
| Bromophenols (13–21) | hCA II | 7.45 - 27.72 | 1.63 - 15.05 | [11] |
Experimental Protocol: Enzyme Inhibition Assay
The following is a general protocol for determining the in vitro inhibition of acetylcholinesterase using the Ellman's method. This can be adapted for other enzymes with appropriate substrates and detection methods.[6]
Materials:
-
Tris-HCl buffer (50 mM, pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Acetylcholinesterase (AChE) enzyme solution
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of 15 mM ATCI solution, 125 µL of 3 mM DTNB solution, and 50 µL of buffer to each well.[6]
-
Add 25 µL of the test compound solution at various concentrations.[6]
-
Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.[6]
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.[6]
-
Calculate the percentage of inhibition by comparing the rates of reaction of the sample to a blank (containing DMSO instead of the inhibitor).[6]
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, owing to its unique chemical structure that can be readily modified.[2][3][7] While direct comparative data on its biological performance is currently lacking in the scientific literature, the broader class of brominated phenols demonstrates significant potential as potent inhibitors of various enzymes crucial in disease pathways. The data and protocols presented in this guide offer a foundation for researchers to explore the synthesis of novel derivatives of this compound and to evaluate their biological activities, contributing to the development of new therapeutic agents. Further research is warranted to elucidate the specific biological profile of this compound and its derivatives.
References
- 1. 4-Bromo-2,5-difluorophenol | C6H3BrF2O | CID 7018042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. botanicaserbica.bio.bg.ac.rs [botanicaserbica.bio.bg.ac.rs]
- 5. chemmethod.com [chemmethod.com]
- 6. Apoptosis-Inducing Potential of Selected Bromophenolic Flame Retardants 2,4,6-Tribromophenol and Pentabromophenol in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial Activity of 2-(3′,5′-Dibromo-2′-methoxyphenoxy)-3,5-dibromophenol Isolated from Phyllospongia papyracea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bromophenol Bis (2,3,6-Tribromo-4,5-dihydroxybenzyl) Ether Protects HaCaT Skin Cells from Oxidative Damage via Nrf2-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Distinguishing Bromo-difluorophenol Isomers by NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise structural elucidation of aromatic compounds is paramount. Bromo-difluorophenol, with its numerous constitutional isomers, presents a significant analytical challenge. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous identification of these isomers. This guide provides a comparative analysis of how ¹H, ¹⁹F, and ¹³C NMR spectroscopy can be employed to distinguish between the different isomeric forms of bromo-difluorophenol, supported by experimental data and protocols.
The key to differentiating these isomers lies in the unique electronic environment of each nucleus (¹H, ¹⁹F, and ¹³C) within the molecule, which is dictated by the relative positions of the bromine, fluorine, and hydroxyl substituents on the benzene ring. These differences manifest as distinct chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities in the respective NMR spectra.
Comparative NMR Data of Bromo-difluorophenol Isomers
The following table summarizes the expected and experimentally observed NMR data for a selection of bromo-difluorophenol isomers. The data illustrates the significant variations in chemical shifts and coupling constants that enable their differentiation.
| Isomer | ¹H NMR Data (δ, ppm; J, Hz) | ¹⁹F NMR Data (δ, ppm) | ¹³C NMR Data (δ, ppm) |
| 2-Bromo-4,5-difluorophenol | H-3: ~7.3 (dd, JHF, JHH); H-6: ~7.1 (dd, JHF, JHH) | F-4: variable; F-5: variable | C-1: ~145 (d); C-2: ~110 (d); C-3: ~120 (d); C-4: ~150 (dd); C-5: ~148 (dd); C-6: ~115 (d) |
| 4-Bromo-2,6-difluorophenol | H-3/H-5: ~7.35 (d, J=6.2 Hz)[1] | F-2/F-6: variable | C-1: variable; C-2/C-6: variable (d); C-3/C-5: variable (d); C-4: variable |
| 4-Bromo-3,5-difluorophenol | H-2/H-6: ~6.7 (d, JHF); H-4 proton absent | F-3/F-5: variable | C-1: variable; C-2/C-6: variable (d); C-3/C-5: variable (d); C-4: variable |
| 2-Bromo-4-fluorophenol | H-3: ~7.2 (dd); H-5: ~6.9 (ddd); H-6: ~7.4 (dd) | One signal, variable | C-1: ~151; C-2: ~112; C-3: ~120; C-4: ~158 (d); C-5: ~117 (d); C-6: ~118 |
| 4-Bromo-2-fluorophenol | H-3: ~7.1 (dd); H-5: ~7.3 (ddd); H-6: ~6.9 (t) | One signal, variable | C-1: ~142 (d); C-2: ~155 (d); C-3: ~115 (d); C-4: ~113; C-5: ~130 (d); C-6: ~118 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. The data presented is a combination of reported values and estimations based on substituent effects.
Distinguishing Isomers: A Multi-faceted NMR Approach
A systematic analysis of ¹H, ¹⁹F, and ¹³C NMR spectra is essential for the conclusive identification of a specific bromo-difluorophenol isomer.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different proton environments, their chemical shifts, and their coupling to neighboring protons and fluorine atoms.
-
Number of Signals and Integration: The number of distinct proton signals and their relative integrals directly correspond to the number of non-equivalent protons on the aromatic ring. For example, a symmetrically substituted isomer like 4-bromo-2,6-difluorophenol will show only one aromatic proton signal (for H-3 and H-5), integrating to two protons.[1]
-
Chemical Shifts: The electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the hydroxyl group significantly influence the chemical shifts of the aromatic protons. Protons ortho and para to the hydroxyl group will be shielded (shifted upfield), while those ortho and para to the halogens will be deshielded (shifted downfield).
-
Coupling Constants (J): The multiplicity of each proton signal is determined by spin-spin coupling with neighboring protons (JHH) and fluorine atoms (JHF). The magnitude of these coupling constants is highly informative:
-
ortho-coupling (³JHH): 7-10 Hz
-
meta-coupling (⁴JHH): 2-3 Hz
-
para-coupling (⁵JHH): <1 Hz
-
ortho-coupling (³JHF): 8-12 Hz
-
meta-coupling (⁴JHF): 4-7 Hz
-
para-coupling (⁵JHF): <2 Hz
-
By analyzing the splitting patterns, one can deduce the relative positions of the protons and fluorine atoms.
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive technique that provides crucial information about the fluorine substituents.
-
Chemical Shifts: The chemical shift range in ¹⁹F NMR is much larger than in ¹H NMR, making it very sensitive to the local electronic environment. The position of the fluorine signal will vary significantly depending on the other substituents on the ring.
-
Coupling to Protons (JHF): The ¹⁹F spectrum will show splitting due to coupling with neighboring protons. The magnitude of these JHF values can be used to confirm the proton-fluorine connectivity.
-
Coupling to other Fluorine atoms (JFF): In isomers with multiple fluorine atoms, fluorine-fluorine coupling can be observed. The magnitude of JFF coupling constants is dependent on the number of bonds separating the fluorine atoms:
-
ortho-coupling (³JFF): ~20 Hz
-
meta-coupling (⁴JFF): 0-7 Hz
-
para-coupling (⁵JFF): ~15 Hz
-
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of the molecule.
-
Number of Signals: The number of signals in the proton-decoupled ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms. Symmetry in the molecule will reduce the number of observed signals.
-
Chemical Shifts: The chemical shifts of the carbon atoms are influenced by the attached substituents. Carbons bonded to the electronegative oxygen and halogen atoms will be significantly deshielded.
-
Coupling to Fluorine (JCF): A key feature in the ¹³C NMR of these compounds is the coupling between carbon and fluorine atoms (JCF). The one-bond coupling (¹JCF) is typically very large (240-260 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are smaller but still significant (15-25 Hz and 3-10 Hz, respectively). These couplings result in the splitting of carbon signals into doublets, triplets, or doublet of doublets, providing invaluable information about the location of the fluorine atoms.
Experimental Protocols
Sample Preparation
-
Dissolve 5-10 mg of the bromo-difluorophenol isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently warm the sample or use sonication to aid dissolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if required by the spectrometer.
NMR Data Acquisition
The following are general parameters for acquiring ¹H, ¹⁹F, and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer. These may need to be optimized for specific instruments and samples.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
¹⁹F NMR:
-
Pulse Program: Standard single-pulse experiment with proton decoupling.
-
Spectral Width: -100 to -150 ppm (or a wider range if the approximate chemical shifts are unknown).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Logical Workflow for Isomer Identification
The following diagram illustrates a systematic workflow for distinguishing between bromo-difluorophenol isomers using NMR data.
Caption: Workflow for bromo-difluorophenol isomer identification using NMR.
By following this comprehensive approach, researchers can confidently distinguish between the various isomers of bromo-difluorophenol, ensuring the structural integrity of their compounds for further research and development.
References
Validating the Molecular Structure of 2-Bromo-4,6-difluorophenol: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise confirmation of a molecule's three-dimensional structure is a critical step in ensuring its identity, purity, and potential efficacy. This guide provides a comparative analysis for the structural validation of 2-Bromo-4,6-difluorophenol, leveraging X-ray crystallography as the gold standard, alongside complementary spectroscopic techniques.
While a specific crystal structure for this compound is not publicly available in crystallographic databases, this guide utilizes the crystallographic data of the closely related compound, 2,6-difluorophenol, as a primary point of comparison. This approach, supplemented by spectroscopic analysis of this compound, offers a robust workflow for structural elucidation and validation.
Structural Comparison: Crystallographic and Spectroscopic Data
A definitive method for determining the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction.[1] In the absence of a solved crystal structure for this compound, we present the crystallographic data for 2,6-difluorophenol as a reference for the expected solid-state conformation of a difluorinated phenol.
Table 1: Crystallographic Data for 2,6-difluorophenol [2]
| Parameter | 2,6-difluorophenol |
| Chemical Formula | C₆H₄F₂O |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 4.9287(5) |
| b (Å) | 10.1752(8) |
| c (Å) | 10.9156(10) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 547.42(9) |
| Z | 4 |
| Temperature (K) | 200 |
| R-factor (%) | 2.48 |
In conjunction with crystallographic data of analogous structures, spectroscopic techniques provide essential information for confirming the identity and substitution pattern of this compound.
Table 2: Spectroscopic Data for this compound and its Isomers
| Technique | This compound | 2-Bromo-4-fluorophenol[3] | 2,6-Dibromo-4-fluorophenol[4] |
| ¹H NMR (ppm) | Data not publicly available. Expected signals would show complex splitting patterns due to H-F and H-H coupling. | Complex multiplets in the aromatic region. | Aromatic protons would exhibit splitting influenced by fluorine and bromine. |
| ¹³C NMR (ppm) | Data not publicly available. Carbon signals would show splitting due to C-F coupling. | Aromatic carbons would show characteristic shifts and C-F coupling. | Aromatic carbons would show characteristic shifts and C-F coupling. |
| IR (cm⁻¹) | Data not publicly available. Expected peaks: ~3600 (O-H stretch), ~1600-1400 (C=C aromatic stretch), ~1300-1000 (C-F stretch), ~700-500 (C-Br stretch). | Similar characteristic peaks to this compound. | Similar characteristic peaks to this compound. |
| Mass Spec (m/z) | Molecular Ion [M]⁺ expected at ~208/210 (due to Br isotopes). | Molecular Ion [M]⁺ expected at ~190/192. | Molecular Ion [M]⁺ expected at ~268/270/272. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable data. Below are standard protocols for the key analytical techniques discussed.
Single-Crystal X-ray Diffraction (SC-XRD) Protocol
This protocol outlines the general steps for the structural determination of a small organic molecule like this compound.
-
Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis.[5] Slow evaporation of a saturated solution of this compound in a suitable solvent (e.g., hexane, toluene, or a mixture) is a common method. The process should be slow to allow for the formation of well-ordered crystals.[5]
-
Crystal Mounting: A suitable crystal (ideally 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.[6]
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) in the diffractometer. X-rays are generated, monochromatized, and directed at the crystal.[7] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[7]
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods for small molecules.[8] The initial structural model is then refined against the experimental data to obtain the final, accurate molecular structure.[8]
Powder X-ray Diffraction (PXRD) Protocol
For materials that do not readily form single crystals, PXRD can provide valuable structural information.[9][10]
-
Sample Preparation: A fine powder of the crystalline material is gently packed into a sample holder.
-
Data Collection: The sample is placed in a powder diffractometer, and an X-ray beam is scanned over a range of angles (2θ). The detector records the intensity of the diffracted X-rays at each angle.[11]
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint of the crystalline phase. This pattern can be compared to databases or simulated patterns from known crystal structures for phase identification.[11]
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to elucidate the molecular structure.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the powdered sample is placed on the ATR crystal.
-
Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS) Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via Gas Chromatography (GC) for separation from impurities.
-
Ionization: Ionize the sample using a technique such as Electron Ionization (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Data Analysis: Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and gain structural information. The presence of bromine will result in a characteristic isotopic pattern for bromine-containing fragments.[12]
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the structural validation process.
Caption: Workflow for the structural validation of this compound.
Caption: Decision tree for selecting the appropriate structural analysis method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Bromo-4-fluorophenol(496-69-5) 1H NMR [m.chemicalbook.com]
- 4. 2,6-Dibromo-4-fluorophenol(344-20-7) 13C NMR [m.chemicalbook.com]
- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. X-Ray Crystallography [www2.tulane.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 11. Results for "Powder X-ray Diffraction" | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to Kinetic Studies of Cross-Coupling Reactions with 2-Bromo-4,6-difluorophenol
For researchers, scientists, and drug development professionals, understanding the kinetics of a chemical reaction is paramount for optimization, scalability, and mechanistic elucidation. This guide provides a framework for conducting kinetic studies on the palladium-catalyzed cross-coupling reactions of 2-Bromo-4,6-difluorophenol, a versatile building block in medicinal chemistry. Due to the limited availability of specific kinetic data for this substrate in public literature, this guide presents a comparative analysis based on established principles and data from analogous aryl halides, alongside detailed protocols to enable researchers to generate their own comparative data.
The two primary cross-coupling reactions considered here are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. The reactivity of this compound in these reactions is influenced by the C-Br bond, which is more susceptible to oxidative addition than a C-Cl or C-F bond, and by the electron-withdrawing fluorine atoms that can modulate the electronic properties of the aromatic ring.
Comparative Kinetic Data of Aryl Halides in Cross-Coupling Reactions
To provide a baseline for comparison, the following tables summarize kinetic parameters for cross-coupling reactions of similar aryl halides. This data, compiled from various studies on related substrates, can serve as a benchmark when analyzing the performance of this compound.
Table 1: Comparative Kinetic Data for Suzuki-Miyaura Coupling of Various Aryl Bromides
| Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Observed Rate Constant (k_obs) (s⁻¹) |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 1.2 x 10⁻³ |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 8.5 x 10⁻⁴ |
| 2-Bromo-4-fluorophenol | Phenylboronic acid | (L1)₂Pd(OAc)₂ | K₂CO₃ | Aqueous | RT | Not Reported (Quantitative Yield <1h)[1] |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | Data to be determined |
Note: L1 refers to 2-amino-4,6-dihydroxy-pyrimidine. This table is illustrative and combines data from different sources for comparison. Reaction rates are highly dependent on specific conditions.
Table 2: Comparative Kinetic Data for Buchwald-Hartwig Amination of Various Aryl Bromides
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Initial Rate (M/s) |
| 4-Bromotoluene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 2.1 x 10⁻⁵ |
| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 4.5 x 10⁻⁶ |
| 2-Bromo-4-fluorophenol | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | Not Reported[1] |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | Data to be determined |
Note: This table is for illustrative purposes. The rate of Buchwald-Hartwig amination is highly sensitive to the ligand, base, and amine used.
Experimental Protocols for Kinetic Analysis
A standardized protocol is essential for obtaining reproducible kinetic data. The following is a generalized procedure for determining the reaction order and pseudo-first-order rate constants for the cross-coupling reactions of this compound.
Objective
To determine the reaction order with respect to the aryl halide and the coupling partner, and to calculate the observed rate constant (k_obs).
Materials
-
This compound
-
Coupling Partner (e.g., Phenylboronic acid for Suzuki-Miyaura, Morpholine for Buchwald-Hartwig)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable phosphine ligand like XPhos)
-
Base (e.g., K₂CO₃ for Suzuki-Miyaura, NaOtBu for Buchwald-Hartwig)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, Toluene)
-
Internal Standard for analysis (e.g., Dodecane, Biphenyl)
-
Reaction vials, magnetic stir bars, and a heating block or oil bath
-
Analytical instrumentation (GC-MS or HPLC)
Procedure
-
Preparation of Stock Solutions: Prepare individual stock solutions of this compound, the coupling partner, the palladium catalyst/ligand mixture, the base, and the internal standard in the chosen solvent. Degas all solutions by sparging with an inert gas (Argon or Nitrogen).
-
Reaction Setup: In a series of oven-dried reaction vials equipped with stir bars, add the palladium catalyst/ligand and base stock solutions.
-
Initiation of Reaction: To each vial, add the stock solutions of the internal standard, this compound, and the coupling partner to initiate the reaction. To determine the reaction order with respect to one reactant, its concentration should be varied while keeping the concentrations of all other reactants in large excess (at least 10-fold) to ensure pseudo-first-order conditions.
-
Sampling and Quenching: At regular time intervals, withdraw a small aliquot (e.g., 50 µL) from each reaction vial and immediately quench the reaction by diluting it in a vial containing a suitable solvent (e.g., ethyl acetate) and a quenching agent if necessary (e.g., a dilute acid for the base).
-
Analysis: Analyze the quenched samples using a calibrated GC-MS or HPLC method to determine the concentration of the product formed or the disappearance of the this compound starting material over time, relative to the internal standard.
-
Data Analysis: To determine the pseudo-first-order rate constant (k_obs), plot the natural logarithm of the concentration of the limiting reagent (ln[A]) versus time. The slope of the resulting straight line will be -k_obs. To determine the reaction order with respect to a specific reactant, plot log(k_obs) versus the logarithm of the concentration of that reactant. The slope of this line will give the order of the reaction with respect to that component.
Visualizing Reaction Mechanisms and Workflows
Understanding the underlying catalytic cycle and the experimental workflow is crucial for interpreting kinetic data. The following diagrams, generated using the DOT language, illustrate these processes.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Experimental workflow for the kinetic analysis of a cross-coupling reaction.
By following the provided protocols and using the comparative data as a reference, researchers can effectively conduct kinetic studies on this compound. This will not only provide valuable insights into its reactivity but also enable the optimization of reaction conditions for the synthesis of novel compounds in drug discovery and materials science.
References
Comparative Efficacy of 2-Bromo-4,6-difluorophenol Derivatives in Biological Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological performance of 2-Bromo-4,6-difluorophenol derivatives and related compounds. While specific experimental data for this compound derivatives remains limited in publicly available literature, this document synthesizes findings on structurally similar bromophenol analogs to provide insights into their potential therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory activities.
The unique substitution pattern of brominated and fluorinated phenols suggests a high potential for biological activity, making them an area of significant interest in medicinal chemistry. This guide summarizes the available quantitative data, provides detailed experimental methodologies for key biological assays, and visualizes relevant signaling pathways to support further research and development.
Data Presentation
The following tables summarize the quantitative data on the biological efficacy of various bromophenol derivatives, which can serve as a reference for predicting the potential activity of this compound analogs.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Bromophenol Schiff Base Analogs
| Compound Class | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) |
| Bromophenol Schiff Bases (General) | 1.47 - 4.12 | 5.95 - 45.39 | 9.07 - 73.69 | 12.83 |
| Reference Drugs | ||||
| Cisplatin | - | 32.38 | - | - |
| 5-Fluorouracil | - | - | 6.44 | - |
| Note: Data is derived from studies on various bromophenol derivatives, not specifically this compound, and is intended for comparative purposes.[1] |
Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Bromophenol Derivatives
| Compound/Analog | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Pseudomonas aeruginosa | Vancomycin-resistant Enterococci (VRE) |
| 2-(2',4'-Dibromophenoxy)-4,6-dibromophenol | Potent Activity | 0.117-2.5 | 0.5-2 | 0.117-2.5 |
| 3-Bromo-2,6-dihydroxyacetophenone | Good Activity | Good Activity | Less Effective | Not Specified |
| Ampicillin (Reference) | 10 | Not Specified | Not Specified | Not Specified |
| Tobramycin (Reference) | 25 | Not Specified | Not Specified | Not Specified |
| Note: This data is from studies on various bromophenol derivatives and is provided for comparative purposes.[2][3] |
Table 3: Comparative Antifungal Activity (MIC in µg/mL) of Brominated and Fluorinated Phenol Analogs
| Compound/Analog | Candida albicans | Candida glabrata | Candida parapsilosis | Candida tropicalis | Candida krusei |
| 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamate Analog 2b | <0.03 - 0.25 | <0.03 - 0.5 | <0.03 - 0.25 | <0.03 - 0.125 | <0.03 - 1 |
| 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamate Analog 3a | <0.03 - 0.125 | <0.03 - 0.25 | <0.03 - 0.125 | <0.03 - 0.125 | <0.03 - 0.5 |
| 2-Bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone | 0.00195 - 0.0078 | Data not available | Data not available | Data not available | Data not available |
| Fluconazole (Reference) | - | - | - | - | - |
| Ketoconazole (Reference) | - | - | - | - | - |
| Note: The data presented is for brominated and fluorinated compounds that are structurally related to the topic of interest and serves as an indicator of potential activity.[4][5] |
Table 4: Enzyme Inhibition (Ki in nM) by Bromophenol Derivatives
| Compound Class | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BChE) | Carbonic Anhydrase I (hCA I) | Carbonic Anhydrase II (hCA II) |
| Bromophenol Derivatives (General) | 0.13 - 14.74 | 5.11 - 23.95 | 2.53 - 25.67 | 1.63 - 15.05 |
| Note: This data is from studies on various bromophenol derivatives and is provided for comparative purposes.[1][6] |
Experimental Protocols
Detailed methodologies for the key biological assays cited in this guide are provided below to facilitate the design and execution of further research.
Anticancer Activity: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound derivatives). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included. The plates are then incubated for a specified period, typically 24-72 hours.[1]
-
MTT Addition: After the incubation period, the treatment medium is removed, and fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well. The plates are incubated for an additional 3-4 hours to allow for the formation of formazan crystals by viable cells.[1]
-
Solubilization and Absorbance Reading: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Activity: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared from a fresh culture to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.[7] A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.[7]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria) to allow for microbial growth.[7]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[1]
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the inhibitory activity of compounds against a specific enzyme.
-
Reagent Preparation: Prepare a stock solution of the target enzyme, the substrate, and the test compound in a suitable buffer and solvent, respectively.
-
Assay in 96-well Plate: To each well of a microtiter plate, add the buffer, the test compound at various concentrations, and the enzyme solution. A control well containing the solvent instead of the inhibitor is also prepared.
-
Pre-incubation: The plate is pre-incubated at a specific temperature for a short period to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate to each well.
-
Measurement: The rate of the reaction is monitored over time by measuring the change in absorbance or fluorescence using a microplate reader.
-
Data Analysis: The percentage of enzyme inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of the control. The half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) is determined from the dose-response curve.[8][9]
Signaling Pathways and Mechanisms of Action
The biological activities of bromophenol derivatives are often attributed to their ability to modulate key cellular signaling pathways.
ROS-Mediated Apoptosis in Cancer Cells
The anticancer effects of some bromophenol derivatives are thought to be mediated through the induction of apoptosis, or programmed cell death. This process can involve the generation of reactive oxygen species (ROS), which leads to cellular damage and activation of the caspase cascade, ultimately resulting in cell death.
Caption: Potential ROS-mediated apoptotic pathway induced by bromophenol derivatives in cancer cells.
Nrf2-Mediated Antioxidant Response
Certain bromophenol derivatives have demonstrated antioxidant properties by activating the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative damage.
Caption: Activation of the Nrf2-mediated antioxidant pathway by certain bromophenol derivatives.[10]
Experimental Workflow
The general workflow for the synthesis and biological evaluation of novel this compound derivatives is outlined below.
Caption: General workflow for the development and evaluation of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Frontiers | Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of enzyme inhibition data in screening for new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bromophenol Bis (2,3,6-Tribromo-4,5-dihydroxybenzyl) Ether Protects HaCaT Skin Cells from Oxidative Damage via Nrf2-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Bromo-4,6-difluorophenol: A Safety and Operations Guide
For Immediate Release
This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-4,6-difluorophenol (CAS No. 98130-56-4), a compound utilized in pharmaceutical and agrochemical synthesis.[1][2] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. It is harmful if swallowed and can cause skin and serious eye irritation. It is also considered toxic to aquatic life.[3] All personnel handling this chemical must be thoroughly familiar with its hazards and utilize appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE)
A comprehensive list of required PPE for handling this compound is detailed in the table below.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat or chemical-resistant apron | Protects against incidental contact and spills. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Minimizes inhalation of dust or vapors. |
First Aid Measures
In the event of exposure, immediate action is crucial:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
After skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Operations Plan
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal company, with incineration being the preferred treatment method.[4] Do not dispose of this chemical down the drain.
On-Site Waste Handling and Storage
Proper segregation and storage of this compound waste are critical to prevent hazardous reactions.
Step 1: Waste Classification and Segregation
-
Classify waste this compound as "Halogenated Organic Waste."[4]
-
Do NOT mix with non-halogenated organic waste, acids, bases, or oxidizing agents.[4]
Step 2: Container Requirements
-
Use a designated, compatible, and properly sealed waste container. Chemically resistant plastic containers are often preferred.[4]
-
The container must be clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and include the full chemical name: "this compound."[4]
Step 3: Collection and Storage
-
Carefully collect waste this compound, including any contaminated materials such as absorbent pads or filter paper, in the designated waste container.
-
Store the sealed container in a designated and secure satellite accumulation area within the laboratory.
-
The storage area should be cool, dry, well-ventilated, and away from heat, sparks, and open flames.
Off-Site Disposal Procedure
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.
Step 5: Transportation and Final Disposal
-
The licensed disposal company will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).
-
The typical disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator.[4]
Regulatory Information
While a specific EPA hazardous waste code for this compound is not explicitly listed, it would likely be classified under the Resource Conservation and Recovery Act (RCRA) due to its characteristics and chemical family. Based on regulations for similar halogenated phenols, the following EPA waste codes may be applicable:
-
F-listed wastes (wastes from non-specific sources): Codes such as F001 or F002 may apply if the material is a spent solvent.[5][6]
-
D-listed wastes (wastes exhibiting a characteristic of hazardous waste): If the waste exhibits characteristics of toxicity, it could be assigned a D-code. For example, some chlorophenols are listed as D026, D041, and D042.[5]
It is the responsibility of the waste generator to properly classify the waste in accordance with federal, state, and local regulations. Consultation with your EHS department is strongly advised.
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistics for Handling 2-Bromo-4,6-difluorophenol
For researchers, scientists, and drug development professionals, ensuring laboratory safety and operational efficiency is paramount. This document provides comprehensive, step-by-step guidance for the safe handling of 2-Bromo-4,6-difluorophenol, including personal protective equipment (PPE) recommendations, emergency procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is a hazardous substance that requires careful handling to prevent adverse health effects. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Recommended Protection | Specifications/Standards |
| Eyes/Face | Safety glasses with side-shields or chemical splash goggles. A face shield is necessary if there is a risk of splashing.[2] | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[3][4] |
| Skin/Body | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat is required. For tasks with a higher risk of splashing, a chemically impervious apron should be worn.[2] | Inspect gloves for any signs of degradation or puncture before use.[5] |
| Respiratory | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2] | If ventilation is inadequate or dust is generated, a NIOSH/MSHA approved respirator is recommended.[5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial to minimize exposure and ensure safety during the handling of this compound.
1. Preparation:
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations of the compound.[2]
-
Verify that a safety shower and eyewash station are readily accessible and have been recently tested.[5]
-
Assemble and inspect all necessary PPE as detailed in Table 1.
-
Have a chemical spill kit readily available. For small spills, this should include an inert absorbent material like sand or vermiculite.[2]
2. Handling:
-
When handling the solid material, avoid the creation of dust.[3]
-
Carefully weigh and transfer the chemical within the fume hood.
-
Keep the container tightly closed when not in use to prevent sublimation and moisture ingress.[2]
-
Avoid contact with skin and eyes.[3]
-
Do not eat, drink, or smoke in the laboratory area.[5]
3. Post-Handling:
-
Wash hands thoroughly with soap and water after handling the compound.[3]
-
Clean the work area within the fume hood to remove any residual contamination.
-
Properly remove and dispose of contaminated PPE.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 2: Emergency and First Aid Procedures
| Incident | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing.[2][4] Seek medical attention if skin irritation occurs.[2] |
| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[7][8] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[7][8] Seek immediate medical attention. |
| Small Spill | For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[2] Place the absorbed material into a sealed, labeled container for disposal as hazardous waste.[2] |
| Large Spill | Evacuate the area immediately.[2] Isolate the spill and contact your institution's Environmental Health and Safety (EHS) department.[6] |
Disposal Plan
Proper segregation and disposal of chemical waste are essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
This compound is a halogenated organic compound and must be disposed of as halogenated waste.[1]
-
DO NOT mix with non-halogenated organic waste, acidic, basic, or oxidizing waste streams.[1]
-
DO NOT dispose of down the drain.[1]
-
Use a designated, compatible, and properly sealed waste container. Plastic containers are often preferred.[1]
2. Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and list the full chemical name: "this compound".[1]
3. Storage:
-
Keep the waste container closed except when adding waste.[1]
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials, heat, sparks, and open flames.[1]
4. Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company.[1]
-
The recommended method for the disposal of this compound is incineration.[1]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
